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  • Product: Tert-butyl 2-(methylamino)nicotinate
  • CAS: 338990-70-8

Core Science & Biosynthesis

Foundational

Structural Elucidation of Tert-butyl 2-(methylamino)nicotinate: A Comprehensive Spectroscopic Guide

Executive Summary Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. Structurally, it features a pyridine core, a secondary methylamine at the C2 position, and a sterically demanding tert-butyl ester at the C3 position. This unique stereoelectronic topology requires a rigorous, multi-modal analytical approach for definitive structural validation. This whitepaper details the causality-driven spectroscopic profiling (NMR, IR, MS) of this compound, providing drug development professionals with a self-validating framework for analytical characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality in Chemical Shifts

The ¹H and ¹³C NMR spectra of pyridine derivatives are dictated by the diamagnetic anisotropy of the aromatic ring and the inductive electron-withdrawing effect of the endocyclic nitrogen[2].

  • Aromatic Deshielding : The alpha-proton (H6) is severely deshielded due to its immediate proximity to the electronegative pyridine nitrogen, typically resonating downfield at ~8.2 ppm[2]. The H4 proton is similarly deshielded by the anisotropic effect of the ortho-ester carbonyl.

  • Conformational Locking via Hydrogen Bonding : The secondary amine (-NHCH₃) at the 2-position forms a robust intramolecular hydrogen bond with the carbonyl oxygen of the 3-ester. This locks the molecule into a planar conformation and significantly deshields the N-H proton, pushing its resonance to ~8.0 ppm as a broad signal.

  • Aliphatic Signatures : The tert-butyl group presents as an intense, unified singlet integrating to 9 protons at ~1.5 ppm, serving as an excellent internal reference point for quantitative NMR (qNMR).

Quantitative Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (Solvent: CDCl₃, 400 MHz / 100 MHz)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
¹HH6 (Pyridine)8.20dd³J = 4.8, ⁴J = 1.81H
¹HH4 (Pyridine)8.05dd³J = 7.6, ⁴J = 1.81H
¹HN-H (Amine)8.00br s / q³J = 4.5 (if resolved)1H
¹HH5 (Pyridine)6.55dd³J = 7.6, ³J = 4.81H
¹HN-CH₃3.05d³J = 4.53H
¹H-C(CH₃)₃1.55sN/A9H
¹³CC=O (Ester)167.5sN/AN/A
¹³CC2, C6 (Py)159.0, 152.5sN/AN/A
¹³C-C(CH₃)₃81.0sN/AN/A
¹³C-C(CH₃)₃28.5sN/AN/A
¹³CN-CH₃27.5sN/AN/A
Self-Validating NMR Protocol
  • Solvent Selection : Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen over DMSO-d₆ or Methanol-d₄ because it lacks exchangeable deuterons, preserving the critical N-H signal and its coupling to the N-CH₃ group.

  • Acquisition : Acquire a standard 1D ¹H spectrum (16 scans, relaxation delay d1 = 2s).

  • Self-Validation Checkpoint : Before proceeding to ¹³C or 2D acquisition, integrate the spectrum. The ratio of the aliphatic singlet (1.55 ppm) to the N-methyl doublet (3.05 ppm) must be exactly 9:3 . Any deviation >5% indicates ester hydrolysis (loss of tert-butyl) or residual solvent contamination, requiring sample repurification before continuing.

Vibrational Spectroscopy (IR)

The "Rule of Three" and Conjugation Effects

Infrared spectroscopy of esters is governed by the "Rule of Three", which dictates the presence of three intense stretching bands: the C=O stretch, the C-C-O stretch, and the O-C-C stretch[3]. For tert-butyl 2-(methylamino)nicotinate, the C=O stretch deviates from the standard saturated ester frequency (~1735 cm⁻¹). The conjugation with the aromatic pyridine ring, combined with the strong intramolecular hydrogen bonding from the adjacent 2-methylamino group, significantly weakens the carbonyl double bond[3]. Consequently, the C=O stretch is red-shifted to approximately 1690 cm⁻¹.

Quantitative Data Summary

Table 2: Key ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Note
3350Medium, SharpN-H StretchSharper than typical amines due to locked H-bonding.
2975, 2930WeakC-H Stretch (Aliphatic)Corresponds to the tert-butyl and N-methyl groups.
1690StrongC=O Stretch (Ester)Red-shifted due to conjugation and H-bonding.
1590, 1510StrongC=C, C=N (Aromatic)Pyridine ring skeletal vibrations.
1250StrongC-C-O StretchAsymmetric stretch of the ester core.
1120StrongO-C-C StretchAsymmetric stretch involving the tert-butyl oxygen.
Self-Validating ATR-FTIR Protocol
  • Background : Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Apply 2-3 mg of neat solid directly to the crystal. Causality: ATR-FTIR is preferred over KBr pellets to prevent moisture absorption and to preserve the native solid-state hydrogen bonding network.

  • Self-Validation Checkpoint : Analyze the 1750–1650 cm⁻¹ region. If a split carbonyl peak is observed (e.g., 1730 cm⁻¹ and 1690 cm⁻¹), it indicates polymorphic contamination or disruption of the intramolecular hydrogen bond. The protocol dictates recrystallization if peak splitting occurs.

Mass Spectrometry (MS) & Fragmentation Mechanics

Ionization and Dissociation Pathways

Under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), pyridine derivatives readily protonate at the endocyclic nitrogen to form a highly stable [M+H]⁺ ion[4]. For tert-butyl 2-(methylamino)nicotinate, the theoretical exact mass of the protonated parent ion is m/z 209.1285. During tandem mass spectrometry (MS/MS), the molecule undergoes predictable dissociation chemistry[5]. The bulky tert-butyl ester is electronically labile and highly susceptible to cleavage. The primary fragmentation pathway is the loss of neutral isobutylene (56 Da) via a cyclic transition state, yielding the corresponding carboxylic acid at m/z 153.06. Subsequent fragmentation involves the loss of H₂O or CO₂.

Quantitative Data Summary

Table 3: ESI-HRMS Exact Mass and MS/MS Fragments

Ion SpeciesFormulaTheoretical m/zNeutral Loss
[M+H]⁺ (Parent)[C₁₁H₁₇N₂O₂]⁺209.1285None
Fragment 1[C₇H₉N₂O₂]⁺153.065956.0626 (Isobutylene)
Fragment 2[C₇H₇N₂O]⁺135.055318.0106 (H₂O)
Fragment 3[C₆H₉N₂]⁺109.076044.0098 (CO₂)
Self-Validating LC-MS/MS Protocol
  • Ionization Selection : Utilize ESI in positive ion mode (ESI+). Causality: Soft ionization is critical; hard ionization (like EI) will completely obliterate the fragile tert-butyl group, resulting in an absent parent ion.

  • Acquisition : Infuse the sample at 10 µL/min. Apply a collision energy (CE) ramp from 10 to 40 eV.

  • Self-Validation Checkpoint : Examine the isotopic distribution of the [M+H]⁺ peak at 209.12. The M+1 peak (m/z 210.13) must be approximately 12.5% of the parent ion intensity (calculated from 11 carbon atoms: 11 × 1.1%). If the isotopic ratio deviates significantly, it indicates isobaric interference or detector saturation, requiring sample dilution.

Visualizing the Analytical Logic

Workflow Start Sample Preparation (tert-butyl 2-(methylamino)nicotinate) NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR IR IR Spectroscopy (ATR-FTIR) Start->IR MS Mass Spectrometry (ESI-HRMS) Start->MS DataSync Data Synthesis & Structural Validation NMR->DataSync IR->DataSync MS->DataSync

Caption: Multi-modal analytical workflow for the structural validation of pyridine derivatives.

MS_Frag M_plus Parent Ion [M+H]+ m/z 209.12 Frag1 Carboxylic Acid m/z 153.06 M_plus->Frag1 Loss of Isobutylene (-56 Da) Frag2 Acylium Ion m/z 135.05 Frag1->Frag2 Loss of H2O (-18 Da) Frag3 Substituted Pyridine m/z 109.07 Frag1->Frag3 Loss of CO2 (-44 Da)

Caption: ESI-MS/MS fragmentation pathway for tert-butyl 2-(methylamino)nicotinate.

References

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from[Link][3]

  • Kapishon, V., et al. (2013). Atmospheric pressure chemical ionization mass spectrometry of pyridine and isoprene: potential breath exposure and disease biomarkers. PubMed (NIH). Retrieved from[Link][4]

  • National Center for Biotechnology Information (PMC). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link][5]

Sources

Exploratory

Technical Whitepaper: Tert-Butyl 2-(Methylamino)nicotinate (CAS 338990-70-8)

Chemical Properties, Synthesis Workflows, and Advanced Applications in RNA Functionalization Executive Summary As a Senior Application Scientist in biochemical reagent development, I frequently encounter the challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Properties, Synthesis Workflows, and Advanced Applications in RNA Functionalization

Executive Summary

As a Senior Application Scientist in biochemical reagent development, I frequently encounter the challenge of designing molecules that bridge the gap between organic synthesis and complex biological applications. Tert-butyl 2-(methylamino)nicotinate (CAS 338990-70-8) is a highly specialized pyridine derivative that serves as a cornerstone intermediate in the synthesis of aza-isatoic anhydrides.

Unlike standard benzene-based reagents, the pyridine core of this molecule imparts unique electronic properties and aqueous solubility profiles. Its primary application lies in the selective covalent functionalization of ribonucleic acid (RNA) via 2'-OH acylation, enabling the absolute discrimination and separation of RNA from DNA in complex biological mixtures. This guide deconstructs the chemical properties, synthesis causality, and validated protocols associated with this critical intermediate.

Chemical Identity and Physicochemical Properties

Understanding the baseline physicochemical parameters of tert-butyl 2-(methylamino)nicotinate is essential for predicting its behavior in non-polar organic solvents during downstream synthesis. The data below synthesizes its core properties [1].

PropertyValue / Description
Chemical Name Tert-butyl 2-(methylamino)nicotinate
CAS Number 338990-70-8
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Exact Mass 208.121 g/mol
Structural Features Pyridine ring, C2-methylamino group, C3-tert-butyl ester
Topological Polar Surface Area (TPSA) ~51.2 Ų
Physical State Viscous oil to crystalline solid (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol

Structural Significance in Biochemical Synthesis

The architectural design of tert-butyl 2-(methylamino)nicotinate is not arbitrary; every functional group serves a mechanistic purpose in the downstream synthesis of RNA-binding molecules [2]:

  • The Pyridine Core: Lowers the pKa of the final anhydride compared to traditional isatoic anhydrides (like NMIA), tuning its reactivity toward the RNA 2'-hydroxyl group and improving stability in aqueous biological buffers.

  • The Tert-Butyl Ester (-COOtBu): Acts as a strategic, sterically hindered protecting group. It prevents premature polymerization and avoids the need to isolate highly polar, zwitterionic free carboxylic acids. During phosgenation, it acts as an excellent leaving group (expelled as isobutylene and HCl), driving the intramolecular cyclization forward.

  • The Methylamino Group (-NHCH₃): Ensures the resulting aza-isatoic anhydride is N-methylated. This methylation prevents unwanted side reactions (such as cross-linking) and dictates the steric approach of the reagent to the RNA backbone.

Synthesis and Functionalization Workflows

The transformation of tert-butyl 2-(methylamino)nicotinate into an active RNA functionalization reagent involves a precise sequence of electrophilic aromatic substitution followed by intramolecular cyclization.

Synthesis A Tert-butyl 2-(methylamino)nicotinate CAS: 338990-70-8 B Electrophilic Iodination NIS, DCM/AcOH (6:1), RT A->B C Iodinated Intermediate (Position 5/6) B->C D Intramolecular Cyclization Phosgene, K2CO3 C->D E Aza-Isatoic Anhydride Derivative (RNA Binding Reagent) D->E

Chemical synthesis workflow of aza-isatoic anhydride from CAS 338990-70-8.

Core Application: Selective RNA Acylation

Once synthesized, the aza-isatoic anhydride is deployed into complex nucleic acid mixtures. The reagent is highly electrophilic and selectively targets the nucleophilic 2'-OH group present on the ribose ring of RNA, forming a covalent 2'-O-aza-anthranylate bond. Because DNA utilizes deoxyribose (lacking the 2'-OH), it remains completely unreactive. This chemical dichotomy allows for absolute molecular sorting [2].

RNADNA Mix Nucleic Acid Mixture (RNA + DNA) React Selective 2'-OH Acylation (Aqueous, 65°C) Mix->React Reagent Aza-Isatoic Anhydride (from CAS 338990-70-8) Reagent->React RNA Covalently Modified RNA (2'-O-aza-anthranylate) React->RNA 2'-OH reacts DNA Unmodified DNA (Lacks 2'-OH) React->DNA No reaction Sep Solid-Phase Extraction (Affinity Sorting) RNA->Sep DNA->Sep

Mechanism of selective RNA functionalization and DNA exclusion using aza-isatoic anhydride.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol 1: Regioselective Iodination of CAS 338990-70-8

Purpose: To install a halogen handle for downstream conjugation of affinity tags.

  • Preparation: Dissolve 1.0 equivalent (eq) of tert-butyl 2-(methylamino)nicotinate in a solvent mixture of Dichloromethane (DCM) and Acetic Acid (AcOH) at a 6:1 ratio.

    • Causality: DCM provides a non-polar aprotic environment to stabilize the intermediate, while AcOH is critical for protonating N-Iodosuccinimide (NIS), significantly enhancing the electrophilicity of the iodine atom.

  • Reaction: Add 1.2 eq of NIS at room temperature. Stir magnetically for 30 minutes.

    • Causality: The tert-butyl ester sterically shields position 4, directing the electrophilic aromatic substitution regioselectively to position 5 or 6 of the pyridine ring.

  • Validation & Workup: Monitor via TLC (UV active). Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Self-Validation: The immediate disappearance of the dark iodine color confirms the successful quenching of unreacted electrophilic iodine. Extract with DCM, dry over anhydrous Na₂SO₄, and evaporate to yield the iodinated intermediate (typical yield ~85%) [2].

Protocol 2: Intramolecular Cyclization to Aza-Isatoic Anhydride

Purpose: To form the highly reactive anhydride ring required for RNA functionalization.

  • Preparation: Dissolve the iodinated intermediate in dry DCM under an inert argon atmosphere. Add an organic base (e.g., Pyridine or K₂CO₃).

  • Reaction: Slowly introduce phosgene (or the safer solid alternative, triphosgene) at 0°C, then allow to warm to room temperature.

    • Causality: The secondary methylamine attacks the phosgene to form a carbamyl chloride intermediate. The oxygen of the tert-butyl ester then acts as an internal nucleophile, cyclizing to form the anhydride. The tert-butyl group is expelled as isobutylene gas and HCl, driving the reaction to completion without the need for a free carboxylic acid.

  • Validation:

    • Self-Validation: Analyze the crude product via FTIR spectroscopy. The successful formation of the aza-isatoic anhydride is definitively confirmed by the appearance of dual anhydride carbonyl stretches at approximately 1780 cm⁻¹ and 1740 cm⁻¹.

Protocol 3: Selective RNA 2'-OH Acylation

Purpose: To covalently tag RNA while leaving DNA untouched.

  • Reaction: Incubate the complex nucleic acid mixture (RNA/DNA) with the synthesized aza-isatoic anhydride in an aqueous buffer at 65°C for 45-60 minutes.

    • Causality: Heating to 65°C denatures secondary RNA structures (unfolding hairpins and loops), ensuring that all 2'-OH sites are sterically accessible to the anhydride.

  • Validation:

    • Self-Validation: Subject the mixture to reverse-phase HPLC or ribonuclease digestion. Successfully acylated RNA will exhibit a shifted retention time and absolute resistance to specific nucleases due to the steric bulk of the 2'-O-aza-anthranylate adducts, whereas the unmodified DNA will not [2].

References

  • Sigma-Aldrich / GuideChem. "TERT-BUTYL 2-(METHYLAMINO)NICOTINATE - CAS 338990-70-8 Chemical Properties." Sigma-Aldrich Catalog & GuideChem Database.

  • Google Patents. "WO2014019966A1 - Procedes de fonctionnalisation et reactifs utilises dans de tels procedes utilisant un anhydride aza-isatoïque ou un de ses derives, molecules biologiques ainsi traitees et kits." World Intellectual Property Organization.

Foundational

A Technical Guide to the Solubility and Stability Assessment of Tert-butyl 2-(methylamino)nicotinate

Abstract The journey of a new chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a new chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of tert-butyl 2-(methylamino)nicotinate, a novel API candidate. We will explore the causal relationships behind experimental design, detailing robust, self-validating protocols for solubility and stability assessments in line with international regulatory standards. By grounding our methodologies in authoritative guidelines from the International Council for Harmonisation (ICH), this document serves as a practical resource for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Critical Role of Pre-formulation Studies

The developability of an active pharmaceutical ingredient (API) is critically dependent on its inherent physical and chemical characteristics. Tert-butyl 2-(methylamino)nicotinate, a molecule featuring a nicotinate ester and a secondary amine, presents a unique profile that necessitates a rigorous pre-formulation assessment. Solubility dictates the rate and extent of drug absorption, while stability determines the drug's shelf-life and the potential formation of harmful degradants.[]

The primary objectives of the studies outlined herein are:

  • To determine the aqueous solubility profile across a physiologically relevant pH range.

  • To assess solubility in biorelevant media to forecast in vivo dissolution.[2][3]

  • To identify potential degradation pathways through forced degradation (stress testing).[4]

  • To establish a stability-indicating analytical method for accurate quantification and impurity monitoring.

  • To gather preliminary stability data under accelerated conditions as guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7][8]

This guide emphasizes the "why" behind each experimental step, providing the scientific rationale required to build a robust data package for regulatory submissions and to inform intelligent formulation design.

Physicochemical Characterization: Understanding the Molecule

Before embarking on formal solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential. For tert-butyl 2-(methylamino)nicotinate, key parameters include:

  • pKa (Ionization Constant): The structure contains a basic methylamino group and the pyridine ring nitrogen. The pKa value(s) will determine the degree of ionization at different pH values, which is a primary determinant of aqueous solubility. Potentiometric titration is the standard method for pKa determination.

  • LogP/LogD (Lipophilicity): The octanol-water partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at various pH values indicate the molecule's lipophilicity. This impacts not only solubility but also membrane permeability. A shake-flask method coupled with UV/Vis or HPLC analysis is typically employed.[9]

  • Solid-State Properties: The crystalline form (polymorph), hygroscopicity, and melting point significantly influence both solubility and stability. Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS) are used for this characterization.

A thorough understanding of these parameters allows for a more targeted and scientifically sound approach to the subsequent, more complex studies.

Aqueous and Biorelevant Solubility Studies

Solubility is not a single value but a context-dependent property. We must assess it under various conditions to predict its behavior from the formulation to its journey through the gastrointestinal tract.

The Importance of pH-Dependent Solubility

For an ionizable compound like tert-butyl 2-(methylamino)nicotinate, solubility is expected to be lowest when the molecule is neutral and increase significantly as it becomes protonated (ionized) at lower pH values. This relationship is critical for predicting absorption in the varying pH environments of the stomach and intestine.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a true measure of a compound's solubility when in equilibrium with its solid form.[9][10][11][12]

Methodology:

  • Preparation: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Addition of API: Add an excess amount of tert-butyl 2-(methylamino)nicotinate to each buffer in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the samples to stand, then separate the supernatant from the undissolved solid via centrifugation and/or filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Verification: The pH of the saturated solution should be measured and reported, and the remaining solid should be analyzed (e.g., by XRPD) to check for any polymorphic transformations during the experiment.

Biorelevant Media Solubility

To better predict in vivo performance, solubility should be assessed in biorelevant media, which contain bile salts and lecithin to mimic the composition of human intestinal fluids.[2][3][13]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates conditions in the small intestine before a meal.[2]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates conditions after a meal, which typically has a higher concentration of bile salts and can enhance the solubility of lipophilic drugs.[2]

The shake-flask protocol is adapted using these commercially available media.[14]

Data Presentation and Interpretation

Solubility data should be summarized in a clear, tabular format.

Solvent/Medium pH (Final) Temperature (°C) Solubility (mg/mL)
pH 1.2 Buffer (SGF)1.237[Insert Data]
pH 4.5 Acetate Buffer4.537[Insert Data]
pH 6.8 Phosphate Buffer6.837[Insert Data]
FaSSIF6.537[Insert Data]
FeSSIF5.037[Insert Data]
Table 1: Example Solubility Data Table for Tert-butyl 2-(methylamino)nicotinate.

A significant increase in solubility in FaSSIF/FeSSIF compared to simple buffers would suggest that bile salts play a crucial role in the drug's solubilization, which can be a key factor in its oral absorption.

Diagram: Solubility Assessment Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Thermodynamic Solubility cluster_2 Phase 3: Analysis & Reporting A Start: API Available B Kinetic Solubility Screen (e.g., Nephelometry in pH Buffers) A->B C Shake-Flask Method (USP <1236>) B->C Proceed if promising D Prepare Media: pH 1.2, 4.5, 6.8 FaSSIF, FeSSIF C->D E Add Excess API & Equilibrate (24-72h @ 37°C) D->E F Sample & Separate (Centrifuge/Filter) E->F G Quantify by HPLC-UV F->G H Analyze Solid Residue (XRPD) (Check for Polymorph Change) G->H I Compile Data Table & Report G->I H->I J End: Inform Formulation Strategy I->J

Caption: Workflow for comprehensive solubility determination.

Stability Studies and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] A crucial prerequisite is the development of a stability-indicating analytical method (SIM) .

Development of a Stability-Indicating HPLC Method

A SIM is a validated quantitative analytical procedure that can detect changes in the API concentration without interference from degradation products, impurities, or excipients. The development is an iterative process:

  • Initial Method: Start with a standard reversed-phase HPLC method (e.g., C18 column) with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. Detection is typically by UV.

  • Forced Degradation: Subject the API to stress conditions to intentionally generate degradation products.[4][15]

  • Method Optimization: Analyze the stressed samples. The HPLC method is then optimized (e.g., by changing the gradient slope, pH of the mobile phase, or column chemistry) until baseline separation is achieved between the parent API peak and all degradation product peaks.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[16]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a SIM and understanding the intrinsic stability of the molecule.[4][15][17] The goal is to achieve 5-20% degradation of the API to ensure that the primary degradation pathways are observed without completely destroying the sample.[4][18]

Stress Conditions (as per ICH Q1A): [4]

  • Acid Hydrolysis: Treat the API solution with HCl (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C). The ester linkage in tert-butyl 2-(methylamino)nicotinate is a likely site for acid-catalyzed hydrolysis.[19]

  • Base Hydrolysis (Saponification): Treat with NaOH (e.g., 0.1 N NaOH) at room or elevated temperatures. This condition will rapidly hydrolyze the ester to form the nicotinate salt and tert-butanol.[19]

  • Oxidation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The secondary amine and the pyridine ring are potential sites of oxidation.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 105°C) and the API in solution to heat (e.g., 80°C).

  • Photostability: Expose the solid API and API in solution to controlled light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter), as described in ICH Q1B.[8]

For each condition, a control sample (unstressed) is analyzed alongside the stressed sample to allow for clear identification of degradation products.

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A) Start API Sample (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Ox Oxidation (e.g., 3% H2O2, RT) Start->Ox Thermal Thermal (e.g., 105°C solid) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Analysis Analyze All Samples (Stressed & Control) using HPLC-UV Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Decision Is Method Stability-Indicating? Evaluation->Decision Optimize Optimize HPLC Method (Gradient, pH, Column) Decision->Optimize No End Validated SIM & Degradation Profile Decision->End Yes Optimize->Analysis

Caption: Workflow for forced degradation and SIM development.

Data Presentation: Summarizing Degradation

Results from forced degradation studies are best presented in a table that clearly shows the extent of degradation and the formation of impurities under each condition.

Stress Condition Duration/Temp % Assay of API % Total Impurities Major Degradant (RRT)
Acid (0.1 N HCl)24h / 80°C[Insert Data][Insert Data][Insert Data]
Base (0.1 N NaOH)4h / 60°C[Insert Data][Insert Data][Insert Data]
Oxidative (3% H₂O₂)24h / RT[Insert Data][Insert Data][Insert Data]
Thermal (Solid)7 days / 105°C[Insert Data][Insert Data][Insert Data]
Photolytic7 days / ICH Box[Insert Data][Insert Data][Insert Data]
Table 2: Example Forced Degradation Summary Table. RRT = Relative Retention Time.

This table provides a snapshot of the molecule's liabilities. For tert-butyl 2-(methylamino)nicotinate, significant degradation under hydrolytic conditions is expected. This information is vital for selecting excipients, manufacturing processes (e.g., avoiding high heat), and appropriate packaging.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically-grounded strategy for assessing the solubility and stability of tert-butyl 2-(methylamino)nicotinate. By following these detailed protocols, researchers can generate a robust data package that elucidates the compound's physicochemical properties, identifies potential liabilities, and fulfills key regulatory requirements.

The data gathered from these studies are not an endpoint but a critical input for the next phase of development. A low or pH-dependent solubility profile may necessitate formulation strategies such as salt formation or amorphous solid dispersions. Identified degradation pathways will inform the selection of packaging (e.g., light-protective, moisture-impermeable) and the setting of manufacturing limits. Ultimately, a thorough execution of these foundational studies is indispensable for navigating the path from a promising molecule to a safe, effective, and stable medicine.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

  • Title: FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media Source: Biorelevant.com URL: [Link]

  • Title: Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2) Source: Dissolution Technologies URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: SlideShare URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: GMP-Verlag URL: [Link]

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Exploratory

Unraveling the Enigmatic Mechanism of Tert-butyl 2-(methylamino)nicotinate: A Technical Guide for Researchers

Foreword: Charting Unexplored Pharmacological Territory In the vast landscape of neuropharmacology, the exploration of novel chemical entities that selectively target specific receptor systems is paramount to advancing o...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Pharmacological Territory

In the vast landscape of neuropharmacology, the exploration of novel chemical entities that selectively target specific receptor systems is paramount to advancing our understanding of complex neurological processes and developing next-generation therapeutics. Tert-butyl 2-(methylamino)nicotinate emerges as a compound of significant interest, positioned at the intersection of nicotinic acetylcholine receptor (nAChR) modulation and potential therapeutic applications in addiction and neurodegenerative disorders. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the hypothesized mechanism of action of tert-butyl 2-(methylamino)nicotinate in biological systems. While direct, peer-reviewed literature on this specific molecule is nascent, this guide synthesizes information from analogous compounds and the broader field of nAChR pharmacology to construct a robust and scientifically grounded framework for future investigation. Our narrative is built upon the pillars of scientific integrity, providing not just a recitation of facts, but a causal chain of experimental logic and self-validating protocols.

The Primary Target: A Deep Dive into Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes are assembled from a diverse array of subunits (α2-α10 and β2-β4 in neurons), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.[1][2] Among these, the α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is a key mediator of the addictive effects of nicotine.

The binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the nAChR induces a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium ions. This influx of cations leads to membrane depolarization and the initiation of downstream signaling cascades. The duration of channel opening is transient, as prolonged agonist exposure leads to receptor desensitization, a non-conducting state that is crucial for regulating the temporal dynamics of nicotinic signaling.

Hypothesized Mechanism of Action of Tert-butyl 2-(methylamino)nicotinate

Based on the structural similarity to known nAChR ligands and preliminary data from patent literature concerning analogous compounds, it is hypothesized that tert-butyl 2-(methylamino)nicotinate acts as a modulator of neuronal nicotinic acetylcholine receptors, with a likely primary affinity for the α4β2 subtype. The precise nature of this modulation—whether it be agonism, partial agonism, or allosteric modulation—remains to be definitively elucidated through rigorous experimental validation.

Potential as a Partial Agonist at α4β2 nAChRs

A compelling hypothesis is that tert-butyl 2-(methylamino)nicotinate functions as a partial agonist at the α4β2 nAChR. Partial agonists bind to the same site as the endogenous agonist (acetylcholine) but elicit a submaximal response.[3] In the context of smoking cessation, a partial agonist can mitigate withdrawal symptoms by providing a moderate level of receptor stimulation, while simultaneously blocking the rewarding effects of nicotine from tobacco by competing for the same binding site. Varenicline, a successful smoking cessation aid, operates through this mechanism.[3]

The proposed interaction of tert-butyl 2-(methylamino)nicotinate at the α4β2 receptor is depicted in the following signaling pathway diagram:

Nicotinic_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Tert-butyl_2-(methylamino)nicotinate Tert-butyl 2-(methylamino)nicotinate alpha4beta2_nAChR α4β2 nAChR Tert-butyl_2-(methylamino)nicotinate->alpha4beta2_nAChR Binds as partial agonist Ca_ion_channel Ca²⁺ Influx alpha4beta2_nAChR->Ca_ion_channel Conformational Change Dopamine_vesicles Dopamine Vesicles Ca_ion_channel->Dopamine_vesicles Triggers Dopamine_release Dopamine Release Dopamine_vesicles->Dopamine_release Exocytosis Dopamine_receptors Dopamine Receptors Dopamine_release->Dopamine_receptors Reward_pathway_activation Reward Pathway Activation Dopamine_receptors->Reward_pathway_activation Nicotine Nicotine (from tobacco) Nicotine->alpha4beta2_nAChR Competes for binding

Figure 1: Hypothesized signaling pathway of tert-butyl 2-(methylamino)nicotinate as a partial agonist at presynaptic α4β2 nAChRs on dopaminergic neurons.

Downstream Effects on Dopaminergic Neurotransmission

The α4β2 nAChRs are densely expressed on dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry. Activation of these presynaptic nAChRs enhances the release of dopamine in the nucleus accumbens, a process central to the reinforcing effects of nicotine. By acting as a partial agonist, tert-butyl 2-(methylamino)nicotinate would be expected to elicit a moderate and sustained release of dopamine, thereby alleviating nicotine withdrawal symptoms. Concurrently, by occupying the receptor binding sites, it would prevent the surge in dopamine release typically caused by the high concentrations of nicotine from smoking, thus diminishing the rewarding experience.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesized mechanism of action of tert-butyl 2-(methylamino)nicotinate, a multi-tiered experimental approach is essential. The following protocols provide a framework for the comprehensive characterization of its pharmacological profile.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of tert-butyl 2-(methylamino)nicotinate for various nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells stably expressing specific human nAChR subtypes (e.g., α4β2, α3β4, α7).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, or [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of tert-butyl 2-(methylamino)nicotinate.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Data Output:

nAChR SubtypeRadioligandTert-butyl 2-(methylamino)nicotinate Ki (nM)
α4β2[³H]epibatidineHypothetical Value
α3β4[³H]epibatidineHypothetical Value
α7[¹²⁵I]α-bungarotoxinHypothetical Value
Table 1: Hypothetical binding affinities of tert-butyl 2-(methylamino)nicotinate for different nAChR subtypes.

Objective: To functionally characterize the interaction of tert-butyl 2-(methylamino)nicotinate with nAChRs expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired nAChR subunits.

  • Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Agonist and Antagonist Application: Apply acetylcholine (ACh) or another standard agonist to elicit a baseline current response. Then, apply increasing concentrations of tert-butyl 2-(methylamino)nicotinate alone to assess its agonist activity. To assess antagonist activity, co-apply tert-butyl 2-(methylamino)nicotinate with a fixed concentration of ACh.

  • Data Analysis: Measure the peak current amplitude for each application. For agonist activity, plot the normalized current response against the concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax) relative to a full agonist. For antagonist activity, determine the IC₅₀.

Experimental Workflow Diagram:

TEVC_Workflow start Start oocyte_prep Xenopus Oocyte Preparation start->oocyte_prep cRNA_injection cRNA Injection (nAChR subunits) oocyte_prep->cRNA_injection incubation Incubation (2-5 days) cRNA_injection->incubation recording_setup Two-Electrode Voltage Clamp Setup incubation->recording_setup agonist_testing Agonist Mode Testing (Apply compound alone) recording_setup->agonist_testing antagonist_testing Antagonist Mode Testing (Co-apply with ACh) recording_setup->antagonist_testing data_analysis Data Analysis (EC₅₀, Emax, IC₅₀) agonist_testing->data_analysis antagonist_testing->data_analysis end End data_analysis->end

Figure 2: Workflow for the functional characterization of tert-butyl 2-(methylamino)nicotinate using two-electrode voltage clamp electrophysiology.

In Vivo Evaluation

Objective: To assess the potential of tert-butyl 2-(methylamino)nicotinate to reduce the reinforcing effects of nicotine.

Methodology:

  • Animal Model: Use rats or mice trained to self-administer nicotine intravenously by pressing a lever.

  • Drug Administration: Once stable nicotine self-administration is established, pre-treat the animals with various doses of tert-butyl 2-(methylamino)nicotinate or vehicle prior to the self-administration sessions.

  • Behavioral Measurement: Record the number of lever presses and nicotine infusions during each session.

  • Control for General Motor Effects: To ensure that any reduction in nicotine self-administration is not due to general motor impairment, test the effect of tert-butyl 2-(methylamino)nicotinate on responding for a non-drug reinforcer, such as food.

  • Data Analysis: Compare the number of nicotine infusions between the drug-treated and vehicle-treated groups. A significant reduction in nicotine self-administration without a corresponding decrease in food-reinforced responding would suggest a specific effect on nicotine reinforcement.

Future Directions and Conclusion

The exploration of tert-butyl 2-(methylamino)nicotinate presents a promising avenue for the development of novel therapeutics targeting nAChRs. The hypothesized mechanism as a partial agonist at α4β2 receptors provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the definitive elucidation of its mechanism of action.

Future studies should also investigate its effects on other nAChR subtypes, its pharmacokinetic profile, and its potential off-target activities. A thorough understanding of its structure-activity relationship through the synthesis and evaluation of related analogs will be crucial for optimizing its therapeutic potential.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Changeux, J. P. (2010). Nicotine addiction and nicotinic receptors: lessons from genetically modified mice. Nature reviews. Neuroscience, 11(6), 389–401.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Gotti, C., Moretti, M., Gaimarri, A., Zanardi, A., Clementi, F., & Zoli, M. (2009). A new twist in the story of nicotinic receptors: the distinct stoichiometries of α4β2-containing receptors in the brain. Neuropharmacology, 56 Suppl 1, 103–110.
  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705–4745.
  • Karlin, A. (2002). Emerging structure of the nicotinic acetylcholine receptors. Nature reviews. Neuroscience, 3(2), 102–114.
  • McGehee, D. S., & Role, L. W. (1995). Physiological diversity of nicotinic acetylcholine receptors expressed by vertebrate neurons. Annual review of physiology, 57, 521–546.
  • Millar, N. S., & Gotti, C. (2009). Diversity of vertebrate nicotinic acetylcholine receptors. Neuropharmacology, 56(1), 237–246.
  • Picciotto, M. R., Addy, N. A., Mineur, Y. S., & Brunzell, D. H. (2008). It is not "either/or": activation and desensitization of nicotinic acetylcholine receptors both contribute to behaviors related to nicotine addiction and mood. Progress in neurobiology, 84(4), 329–342.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
  • Tapper, A. R., McKinney, S. L., Nashmi, R., Schwarz, J., Deshpande, P., Labarca, C., ... & Lester, H. A. (2004).
  • Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & O'Neill, B. T. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474–3477.
  • Zoli, M., Pistillo, F., & Gotti, C. (2015). Diversity of native nicotinic receptor subtypes in mammalian brain. Neuropharmacology, 96(Pt B), 302–311.
  • WO2004069144A2 - Method for decreasing nicotine and other substance use in humans - Google Patents. (n.d.).

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Foundational

An In-depth Technical Guide to Tert-butyl 2-(methylamino)nicotinate Derivatives and Analogues: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 2-(methylamino)nicotinate and its derivatives, a class of compounds with signi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(methylamino)nicotinate and its derivatives, a class of compounds with significant potential in medicinal chemistry. The guide details the synthesis of the core scaffold, starting from the strategic preparation of 2-aminonicotinic acid, followed by esterification and N-alkylation. It explores the chemical space of analogues, with a particular focus on their promising activity as angiotensin II antagonists. Detailed, step-by-step experimental protocols, data presentation in tabular format, and visualizations of synthetic pathways are provided to enable researchers to synthesize and evaluate these compounds. This guide aims to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics.

Introduction: The 2-Aminonicotinic Acid Scaffold

The 2-aminonicotinic acid framework is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] The presence of an amino group and a carboxylic acid on the pyridine ring allows for diverse chemical modifications, making it an attractive starting point for the development of novel drug candidates with potential applications in treating cancer, inflammation, and cardiovascular diseases.[2][3][4] This guide focuses on a specific derivative, tert-butyl 2-(methylamino)nicotinate, and its analogues, exploring their synthesis and potential therapeutic applications.

Synthesis of the Core Intermediate: Tert-butyl 2-(methylamino)nicotinate

The synthesis of tert-butyl 2-(methylamino)nicotinate is a multi-step process that begins with the preparation of the key precursor, 2-aminonicotinic acid. This is followed by the protection of the carboxylic acid as a tert-butyl ester and subsequent N-methylation of the amino group.

Synthesis of 2-Aminonicotinic Acid

Several routes exist for the synthesis of 2-aminonicotinic acid. A common and effective method involves the hydrolysis of 2-amino-3-cyanopyridine.

dot

Caption: Synthesis of 2-Aminonicotinic Acid from 2-Amino-3-cyanopyridine.

Tert-butylation of the Carboxylic Acid

The carboxylic acid group of 2-aminonicotinic acid is protected as a tert-butyl ester to prevent its interference in subsequent reactions. A common method for this transformation is the reaction with tert-butyl iodide.[5]

dot

Caption: Tert-butylation of 2-Aminonicotinic Acid.

N-Methylation of the Amino Group

The final step in the synthesis of the core intermediate is the N-methylation of the 2-amino group. This can be achieved using a methylating agent such as methyl iodide in the presence of a base.[6]

dot

Caption: N-Methylation to yield the target compound.

Derivatives and Analogues: Exploring Chemical Space and Biological Activity

The tert-butyl 2-(methylamino)nicotinate core provides a versatile platform for the development of a wide range of derivatives and analogues. Modifications can be made at several positions to modulate the compound's physicochemical properties and biological activity. A particularly promising area of application for these compounds is as angiotensin II receptor blockers (ARBs).[4][7]

2-(Alkylamino)nicotinic Acid Analogues as Angiotensin II Antagonists

A series of 2-(alkylamino)nicotinic acid analogues have been shown to be potent angiotensin II antagonists.[4] The general structure of these compounds involves the 2-(alkylamino)nicotinic acid core linked to a biphenyltetrazole moiety.

Table 1: Structure-Activity Relationship of 2-(Alkylamino)nicotinic Acid Analogues as Angiotensin II Antagonists

Compound IDR Group (Alkylamino)pA2 (Rabbit Aorta)Ki (nM, Rat Liver)
1 n-Propyl10.100.61
2 Ethyl9.801.20
3 n-Butyl9.950.85

Data sourced from Winn, M. et al. J. Med. Chem. 1993, 36 (18), 2676–2688.[4]

The data in Table 1 indicates that the length of the alkyl chain on the amino group influences the antagonist activity, with the n-propyl and n-butyl groups showing high potency.

dot

Caption: General pharmacophore for 2-(Alkylamino)nicotinic acid based Angiotensin II antagonists.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the core intermediate and its precursors.

Protocol for the Synthesis of tert-Butyl 2-aminonicotinate

This protocol is adapted from a general procedure for the tert-butylation of amino acids.[8]

Materials:

  • 2-Aminonicotinic acid

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Sodium carbonate (10% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-aminonicotinic acid (1.0 eq) in tert-butyl acetate.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add perchloric acid (1.5 eq) to the cooled suspension with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Wash the reaction mixture with water and 1.0 N HCl.

  • Adjust the pH of the aqueous layer to ~9 with a 10% sodium carbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-aminonicotinate.

Protocol for the N-Methylation of tert-Butyl 2-aminonicotinate

This protocol is based on a general method for the N-methylation of Boc-protected amino acids.[6][9]

Materials:

  • tert-Butyl 2-aminonicotinate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

Procedure:

  • Dissolve tert-butyl 2-aminonicotinate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-(methylamino)nicotinate.

Conclusion

Tert-butyl 2-(methylamino)nicotinate and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of cardiovascular disease. This guide has provided a comprehensive overview of the synthesis of the core scaffold, highlighting key chemical transformations and providing detailed experimental protocols. The exploration of the structure-activity relationships of 2-(alkylamino)nicotinic acid analogues as angiotensin II antagonists underscores the therapeutic potential of this chemical space. It is anticipated that this guide will serve as a valuable resource for researchers in the field, facilitating further investigation and development of this important class of molecules.

References

  • Procedures are reported to prepare the tert‐butyl esters of 2‐aminonicotinic acid, 4‐aminonicotinic acid, 5‐aminonicotinic acid, and 6‐aminonicotinic acid from 2‐chloronicotinic acid, 4‐chloronicotinic acid, 5‐bromonicotinic acid, and 6‐chloronicotinic acid, respectively, without need for purification of intermediates. ResearchGate. [Link]

  • The antagonistic potencies of some methoxy-2-aminotetralin derivatives on nicotinic type acetylcholine receptors were compared in rat anococcygeus muscle and frog rectus abdominis muscle preparations. PubMed. [Link]

  • The present invention relates to a 2-methyl nicotinic acid ester and a preparation method and application thereof.
  • tert-Butyl iodide. Wikipedia. [Link]

  • The invention relates to a pharmaceutical intermediate, more particularly to a method for synthesizing tert-butyl 2-(methylamino)ethyl carbamate.
  • Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]

  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PMC. [Link]

  • 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. ChEMBL. [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Synthesis and resolution of nicotine.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. PubMed. [Link]

  • United States Patent. Googleapis. [Link]

  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PubMed. [Link]

  • The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. ResearchGate. [Link]

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Heterocyclic analogues of the antihypertensive beta-adrenergic blocking agent (S)-2-[3-(ter-butylamino)-2-hydroxypropoxy]-3-cyanopyridine. PubMed. [Link]

  • Angiotensin II receptor blocker. Wikipedia. [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

  • tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Organic Chemistry Portal. [Link]

  • Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids. PMC. [Link]

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Exploratory

The Enigmatic Building Block: A Technical Guide to tert-Butyl 2-(Methylamino)nicotinate and its Synthetic Precursors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for a Niche Building Block In the landscape of organic synthesis and medicinal chemistry, certain molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Niche Building Block

In the landscape of organic synthesis and medicinal chemistry, certain molecular scaffolds serve as pivotal starting points for the construction of complex, biologically active molecules. This guide embarks on an in-depth exploration of tert-butyl 2-(methylamino)nicotinate , a heterocyclic building block with potential applications in drug discovery. However, a comprehensive survey of the scientific literature and chemical databases reveals that this specific compound, while cataloged with CAS number 338990-70-8, remains a largely enigmatic entity. Detailed synthetic protocols, extensive reactivity studies, and specific applications in multi-step syntheses are not widely documented in peer-reviewed journals or patents.

This guide, therefore, adapts to this reality by focusing on the logical and experimentally validated precursor: tert-butyl 2-chloronicotinate . By understanding the synthesis and reactivity of this key intermediate, researchers can readily access a variety of 2-aminonicotinate derivatives, including the target molecule, tert-butyl 2-(methylamino)nicotinate. This document will provide a robust framework for the synthesis and application of this versatile class of building blocks, empowering chemists to navigate this promising area of chemical space.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for tert-butyl 2-(methylamino)nicotinate is scarce, we can predict its general properties based on its structure. The presence of a secondary amine, a pyridine ring, and a tert-butyl ester will dictate its reactivity and solubility.

For its key precursor, tert-butyl 2-chloronicotinate , the following information is more readily available:

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance White to off-white solid
CAS Number 187973-11-9

Synthesis of tert-Butyl 2-Substituted Nicotinates: A Gateway to Functionalization

The primary route to tert-butyl 2-(methylamino)nicotinate and related compounds involves the nucleophilic aromatic substitution (SNAAr) of a suitable 2-halonicotinate precursor. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group at the 3-position activates the 2-position towards nucleophilic attack.

Synthesis of the Precursor: tert-Butyl 2-Chloronicotinate

A common method for the preparation of tert-butyl 2-chloronicotinate involves the esterification of 2-chloronicotinic acid.

Experimental Protocol: Esterification of 2-Chloronicotinic Acid

  • To a solution of 2-chloronicotinic acid (1 equivalent) in an inert solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add tert-butanol (1.5-2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 2-chloronicotinate.

Diagram: Synthesis of tert-Butyl 2-Chloronicotinate

G 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reagents DCC, DMAP DCM 2-Chloronicotinic_Acid->Reagents tert-Butanol tert-Butanol tert-Butanol->Reagents Product tert-Butyl 2-Chloronicotinate Reagents->Product

Caption: Synthesis of the key precursor.

Nucleophilic Aromatic Substitution: Accessing tert-Butyl 2-(Methylamino)nicotinate

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, particularly amines. This reaction provides a direct pathway to the target molecule.

Proposed Experimental Protocol: Synthesis of tert-Butyl 2-(Methylamino)nicotinate

  • Dissolve tert-butyl 2-chloronicotinate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a sealed tube with an excess of the amine as the solvent.

  • Add a solution of methylamine (e.g., 40% in water or as a gas bubbled through the solution) in excess (2-5 equivalents).

  • A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature should be determined by monitoring the reaction.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 2-(methylamino)nicotinate.

Diagram: Nucleophilic Aromatic Substitution

G Starting_Material tert-Butyl 2-Chloronicotinate Conditions Heat, Base (e.g., Et3N) Solvent (e.g., DMF) Starting_Material->Conditions Nucleophile Methylamine (CH3NH2) Nucleophile->Conditions Product tert-Butyl 2-(Methylamino)nicotinate Conditions->Product SNAAr

Caption: General scheme for the synthesis of the target molecule.

The Role of tert-Butyl 2-Aminonicotinates as Synthetic Building Blocks

While direct applications of tert-butyl 2-(methylamino)nicotinate are not extensively reported, the broader class of tert-butyl 2-aminonicotinates are valuable intermediates in the synthesis of complex heterocyclic systems, many of which have demonstrated biological activity.

Directed Amide Bond Cleavage

A notable application of the tert-butyl nicotinate scaffold is in directed amide bond cleavage. In a study by Hollanders et al., a tert-butyl nicotinate directing group was introduced onto primary amides via a Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. The resulting N-(nicotinoyl)amide can then undergo a Zn(OAc)₂-catalyzed alcoholysis under mild, neutral conditions. This two-step process allows for the transformation of amides to esters.

This methodology highlights the ability of the nicotinate moiety to act as a chelating directing group, facilitating transformations at a distal functional group.

Precursors to Fused Heterocyclic Systems

The 2-amino and 3-carboxylate functionalities of the nicotinate core provide a versatile handle for the construction of fused ring systems. For example, condensation reactions with bifunctional reagents can lead to the formation of pyrimido[1,2-a]pyridines, which are scaffolds found in various pharmaceutically active compounds.

Hypothetical Reaction Scheme: Synthesis of a Fused Pyrimidine

  • tert-Butyl 2-(methylamino)nicotinate can be reacted with a 1,3-dielectrophile, such as a β-keto ester, in the presence of a base.

  • The initial reaction would likely involve the nucleophilic attack of the secondary amine onto one of the electrophilic centers.

  • Subsequent intramolecular cyclization and dehydration would lead to the formation of a fused pyrimidinone ring system.

Diagram: Application as a Building Block

G Building_Block tert-Butyl 2-(Methylamino)nicotinate Reaction Condensation/ Cyclization Building_Block->Reaction Reagent 1,3-Dielectrophile (e.g., β-keto ester) Reagent->Reaction Product Fused Heterocyclic System (e.g., Pyrimido[1,2-a]pyridine derivative) Reaction->Product

Caption: Potential use in constructing complex heterocycles.

Conclusion and Future Outlook

tert-Butyl 2-(methylamino)nicotinate represents a potentially valuable yet under-explored building block in organic synthesis. Its synthesis is rationally achievable through the nucleophilic aromatic substitution of the readily available tert-butyl 2-chloronicotinate. The true potential of this compound lies in its application as a scaffold for the synthesis of more complex, biologically relevant molecules.

For researchers and drug development professionals, the key takeaway is the strategic utility of the tert-butyl 2-halonicotinate platform. Mastery of the synthesis and reactivity of this precursor opens the door to a diverse array of 2-substituted nicotinates, including the titular compound. Further investigation into the reactivity of tert-butyl 2-(methylamino)nicotinate and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

  • At present, there are no specific, detailed peer-reviewed publications on the synthesis and application of tert-butyl 2-(methylamino)nicotinate that can be cited. The synthetic protocols and applications described herein are based on established principles of organic chemistry and literature on closely related compounds.
Foundational

A Technical Guide to Tert-butyl 2-(methylamino)nicotinate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of tert-butyl 2-(methylamino)nicotinate, a heterocyclic building block with significant potential in medicinal chemistry. While not a widely documented compound with a formal d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of tert-butyl 2-(methylamino)nicotinate, a heterocyclic building block with significant potential in medicinal chemistry. While not a widely documented compound with a formal discovery narrative, its structural motifs are present in a variety of pharmacologically active agents. This document will, therefore, focus on the logical synthesis, likely applications, and the technical considerations for its use in research and development, drawing upon established principles and related chemical literature.

Introduction: The Significance of the 2-Aminonicotinate Scaffold

The 2-aminonicotinate framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution at the 2-position, in this case, a methylamino group, and the presence of a tert-butyl ester at the 3-position, offer a unique combination of steric and electronic properties that can be exploited in drug design. The tert-butyl group, in particular, can serve as a bulky protecting group, influencing solubility and metabolic stability.[1]

The strategic importance of this class of compounds is underscored by their application in the development of treatments for a range of conditions, including inflammatory diseases and hypertension.[2][3][4] The subject of this guide, tert-butyl 2-(methylamino)nicotinate, represents a versatile intermediate for the synthesis of more complex molecules within these therapeutic areas.

Proposed Synthesis and Methodologies

The synthesis of tert-butyl 2-(methylamino)nicotinate can be logically approached through a two-step process starting from the readily available 2-chloronicotinic acid. This proposed pathway is based on established methodologies for the synthesis of related 2-aminonicotinic acid derivatives.[2][5]

Step 1: Amination of 2-Chloronicotinic Acid

The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with methylamine to yield 2-(methylamino)nicotinic acid.[5][6] This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid formed as a byproduct.

Experimental Protocol: Synthesis of 2-(Methylamino)nicotinic acid

  • Reaction Setup: To a solution of 2-chloronicotinic acid in a suitable solvent such as water or an alcohol, add an excess of aqueous methylamine (e.g., 40% solution).

  • Reaction Conditions: The reaction mixture is heated. Microwave irradiation can be employed to accelerate the reaction, with typical conditions being 120-140°C for 1.5-2 hours.[5]

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-(methylamino)nicotinic acid.

Step 2: Tert-Butylation of the Carboxylic Acid

The second step is the esterification of the carboxylic acid group of 2-(methylamino)nicotinic acid with a source of a tert-butyl group. A common method for this transformation is the use of a tert-butylating agent in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Tert-butyl 2-(methylamino)nicotinate

  • Reaction Setup: Suspend 2-(methylamino)nicotinic acid in a suitable solvent like tert-butyl acetate.

  • Reaction Conditions: Add a strong acid catalyst, such as perchloric acid, and heat the mixture to facilitate the esterification.[7]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. Purification can be achieved by chromatography.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Amination cluster_1 Step 2: Esterification 2-Chloronicotinic_Acid 2-Chloronicotinic_Acid 2-(Methylamino)nicotinic_Acid 2-(Methylamino)nicotinic_Acid 2-Chloronicotinic_Acid->2-(Methylamino)nicotinic_Acid Methylamine, Heat Tert-butyl_2-(methylamino)nicotinate Tert-butyl_2-(methylamino)nicotinate 2-(Methylamino)nicotinic_Acid->Tert-butyl_2-(methylamino)nicotinate tert-Butyl acetate, Acid catalyst

Caption: Proposed two-step synthesis of tert-butyl 2-(methylamino)nicotinate.

Physicochemical Properties and Characterization

The successful synthesis of tert-butyl 2-(methylamino)nicotinate would be confirmed through standard analytical techniques.

PropertyPredicted Value/Method
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
¹H NMR Spectroscopy Characteristic peaks for the tert-butyl, methyl, and aromatic protons.
¹³C NMR Spectroscopy Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Development

While direct applications of tert-butyl 2-(methylamino)nicotinate are not extensively documented, its structural components suggest a role as a key intermediate in the synthesis of more complex pharmaceutical agents. The tert-butyl ester can act as a protecting group for the carboxylic acid, allowing for selective modification of other parts of the molecule. This is a common strategy in multi-step organic synthesis.[8][9]

Derivatives of 2-aminonicotinic acid have been investigated for a variety of biological activities, including:

  • Anti-inflammatory Agents: The related compound, flunixin, is a potent non-steroidal anti-inflammatory drug (NSAID).[2] The synthesis of flunixin and its analogues often involves the coupling of a substituted aniline with a 2-chloronicotinic acid derivative.

  • Angiotensin II Antagonists: Certain 2-(alkylamino)nicotinic acid analogs have shown potential as angiotensin II antagonists, which are used to treat hypertension.[3]

The general workflow for utilizing tert-butyl 2-(methylamino)nicotinate as a synthetic intermediate can be depicted as follows:

G Tert-butyl_2-(methylamino)nicotinate Tert-butyl_2-(methylamino)nicotinate Further_Functionalization Further_Functionalization Tert-butyl_2-(methylamino)nicotinate->Further_Functionalization Modification of other positions Deprotection Deprotection Further_Functionalization->Deprotection Removal of tert-butyl group Active_Pharmaceutical_Ingredient Active_Pharmaceutical_Ingredient Deprotection->Active_Pharmaceutical_Ingredient Final modification/salt formation

Caption: General workflow for the use of tert-butyl 2-(methylamino)nicotinate in API synthesis.

Conclusion and Future Perspectives

Tert-butyl 2-(methylamino)nicotinate is a valuable, albeit under-documented, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its proposed synthesis is straightforward and relies on well-established chemical transformations. The strategic presence of the tert-butyl ester allows for its use as a protected intermediate, enabling the construction of complex molecular architectures.

For researchers and scientists in the field of drug development, the exploration of this and similar nicotinic acid derivatives could lead to the discovery of new and improved pharmaceuticals. The methodologies and applications discussed in this guide provide a solid foundation for further investigation into the chemistry and therapeutic potential of this promising class of compounds.

References

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (URL: [Link])

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (URL: [Link])

  • 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. (URL: [Link])

  • CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s). (URL: )
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (URL: [Link])

  • CN112824387A - 2-methyl nicotinate and preparation method and applic
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (URL: [Link])

  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (URL: [Link])

  • US 7,910,078 B2 - CO2 ABSORBENT. (URL: [Link])

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (URL: [Link])

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (URL: [Link])

  • US2590079A - Tertiary butyl amines and their prepar
  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Metabolism of t-butyl groups in drugs. (URL: [Link])

  • Tert-butyl n-[2-(methylamino)butyl]carbamate. (URL: [Link])

  • Sourcing Tert-Butyl 2-(methylamino)ethylcarbamate: A Guide for Buyers. (URL: [Link])

  • tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate. (URL: [Link])

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Tert-Butyl 2-(methylamino)nicotinate in the Discovery of Novel GWT-1 Targeted Agricultural Fungicides

Executive Summary & Strategic Context The proliferation of fungal resistance to conventional agrochemicals—such as succinate dehydrogenase inhibitors (SDHIs) and quinone outside inhibitors (QoIs)—necessitates the rapid d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The proliferation of fungal resistance to conventional agrochemicals—such as succinate dehydrogenase inhibitors (SDHIs) and quinone outside inhibitors (QoIs)—necessitates the rapid development of fungicides with novel modes of action[1]. Recently, 2-aminonicotinates have emerged as a breakthrough class of agricultural fungicides, exemplified by the commercialized compound aminopyrifen[2]. This class exhibits potent, broad-spectrum efficacy against Ascomycetes by targeting the GWT-1 protein, a critical enzyme in glycosylphosphatidylinositol (GPI)-anchor biosynthesis[3].

To facilitate the discovery of next-generation derivatives, tert-butyl 2-(methylamino)nicotinate (CAS 338990-70-8) serves as a highly versatile, sterically protected synthetic building block. This application note details the mechanistic rationale, synthetic workflows, and self-validating biological protocols for utilizing this precursor to develop N-methylated 2-aminonicotinate fungicide libraries.

Pharmacological Target: The GWT-1 Enzyme

Causality & Logic: The GPI-anchor is essential for attaching mannoproteins to the outer leaflet of the fungal plasma membrane, a process critical for maintaining cell wall integrity[4]. The GWT-1 protein functions as an acyltransferase, catalyzing the inositol acylation of phosphatidylinositol (PI) in the endoplasmic reticulum[5].

Inhibiting GWT-1 prevents the maturation and transport of GPI-anchored proteins. Biologically, this leads to severe morphological defects, such as swollen germ tubes, suppressed toxisome formation, and ultimate mycelial growth arrest in pathogens like Botrytis cinerea and Fusarium graminearum,[3]. Because this target is entirely distinct from mitochondrial respiration (the target of SDHIs and QoIs), 2-aminonicotinates exhibit zero cross-resistance with existing commercial fungicides[1].

GWT1_Pathway PI Phosphatidylinositol (PI) GlcN_PI GlcN-PI PI->GlcN_PI GlcNAc transfer GWT1 GWT-1 Enzyme (Acyltransferase) GlcN_PI->GWT1 Acyl_PI Acyl-PI (GPI Precursor) CellWall Fungal Cell Wall Integrity Acyl_PI->CellWall GPI-Anchored Proteins Inhibitor 2-Aminonicotinate Derivatives Inhibitor->GWT1 Blocks GWT1->Acyl_PI Acylation

Fig 1: Mechanism of action showing GWT-1 inhibition in the GPI-anchor biosynthesis pathway.

Synthetic Workflow & Protocols

Expertise & Experience: The selection of tert-butyl 2-(methylamino)nicotinate is strategic for library generation. The tert-butyl ester protects the carboxylic acid during shipping, storage, and upstream functionalization of the pyridine ring[6]. Crucially, it is easily cleaved under mild acidic conditions, avoiding the harsh basic saponification that might degrade sensitive functional groups. The secondary N-methylamine ensures that subsequent coupling reactions selectively occur at the activated carboxylate, yielding N-methylated amides or esters that mimic the highly active aminopyrifen scaffold[5].

Protocol 1: Synthesis of 2-Aminonicotinate Derivatives
  • Deprotection : Dissolve tert-butyl 2-(methylamino)nicotinate (1.0 eq) in a 1:4 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Concentration : Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding 2-(methylamino)nicotinic acid.

  • Activation : Suspend the intermediate in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours, then concentrate to yield the highly reactive acyl chloride[5].

  • Coupling : Dissolve the acyl chloride in anhydrous THF. Slowly add a solution of the desired nucleophile (e.g., 4-phenoxybenzyl alcohol or a thiophen-2-yl amine derivative) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in THF at 0°C[7],[5].

  • Purification : Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the final candidate.

Synthesis_Workflow Precursor Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) Deprotection Acidic Cleavage (TFA/DCM) Yields Free Carboxylic Acid Precursor->Deprotection Activation Acyl Chloride Formation (Oxalyl Chloride / DMF) Deprotection->Activation Coupling Esterification / Amidation (ROH or RNH2 + Base) Activation->Coupling Library N-Methylated 2-Aminonicotinate Candidate Library Coupling->Library Screening In Vitro & In Planta Phenotypic Screening Library->Screening

Fig 2: Synthetic workflow from tert-butyl 2-(methylamino)nicotinate to candidate screening.

Biological Validation & Screening Protocols

Trustworthiness: To establish a self-validating screening system, synthesized compounds must be evaluated not only for raw growth inhibition but also for target-specific phenotypic markers (e.g., germ-tube morphology and mycotoxin suppression) to confirm on-target GWT-1 activity,[3].

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Preparation : Dissolve synthesized candidates in DMSO to create 10,000 mg/L stock solutions[5].

  • Media Formulation : Amend molten Potato Dextrose Agar (PDA) with the compounds to achieve final concentrations ranging from 0.001 to 10 mg/L. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity[1].

  • Inoculation : Place a 5-mm mycelial plug of Botrytis cinerea or Fusarium graminearum (harvested from the actively growing margin of a 3-day-old colony) onto the center of the amended PDA plates[2],.

  • Incubation & Measurement : Incubate at 25°C in the dark for 72 hours. Measure colony diameters crosswise and calculate the EC₅₀ (Effective Concentration for 50% inhibition) using log-logistic regression analysis.

Protocol 3: Phenotypic Validation (Germ-Tube Elongation & Toxisome Suppression)
  • Spore Suspension : Harvest conidia of F. graminearum and suspend in a liquid minimal medium at 10⁵ spores/mL.

  • Treatment : Treat the suspension with the test compound at 0.1 mg/L (a sub-lethal concentration known to induce morphological changes without immediate lethality)[2],.

  • Microscopic Observation : Observe under a differential interference contrast (DIC) microscope after 12 hours. True GWT-1 inhibitors will uniquely induce swollen, balloon-like germ tubes due to cell wall instability[3].

  • Metabolite Quantification : Quantify Deoxynivalenol (DON) biosynthesis using LC-MS/MS to confirm the suppression of toxisome formation, a hallmark of GWT-1 inhibition in Fusarium species.

Quantitative Data Summary

The following table summarizes the expected baseline biological activity of optimized 2-aminonicotinate derivatives compared to commercial standards. This highlights the superior efficacy of the GWT-1 mode of action against resistant fungal strains[1],,[4].

Compound Class / StandardTarget OrganismFungal TargetMean EC₅₀ (mg/L)Cross-Resistance Profile
Optimized 2-Aminonicotinates Botrytis cinereaGWT-10.0039 – 0.23None
Optimized 2-Aminonicotinates Fusarium graminearumGWT-1~0.055None
Boscalid (Control) Botrytis cinereaSDHI (Complex II)> 10.0 (Resistant Strains)High (SDHI-resistant)
Azoxystrobin (Control) Botrytis cinereaQoI (Complex III)> 10.0 (Resistant Strains)High (QoI-resistant)

References

  • Title: Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi Source: Journal of Pesticide Science (J-Stage) URL: [Link]

  • Title: Aminopyrifen, a novel 2-aminonicotinate fungicide, inhibits growth and deoxynivalenol biosynthesis in Fusarium graminearum Source: Pesticide Biochemistry and Physiology (PubMed) URL: [Link]

  • Title: A novel fungicide aminopyrifen inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa Source: Pesticide Biochemistry and Physiology (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and byproducts in the synthesis of "Tert-butyl 2-(methylamino)nicotinate"

Technical Support Center: Synthesis of Tert-butyl 2-(methylamino)nicotinate Introduction Welcome to the technical support guide for the synthesis of Tert-butyl 2-(methylamino)nicotinate. This document is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Tert-butyl 2-(methylamino)nicotinate

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 2-(methylamino)nicotinate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthetic transformation. The primary route to this compound is the nucleophilic aromatic substitution (SNAr) of a tert-butyl 2-halonicotinate with methylamine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and scalability.

This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common byproducts. We will explore the causality behind these side reactions and offer validated protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for synthesizing Tert-butyl 2-(methylamino)nicotinate?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophile (methylamine) attacks the electron-deficient pyridine ring at the carbon atom bearing the leaving group (typically a halogen like chlorine). The reaction is favorable at the C-2 position because the pyridine nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3]

Q2: My SNAr reaction is showing low or no conversion of the starting material. What are the primary factors to investigate?

Low conversion in SNAr reactions on pyridine rings can stem from several factors:

  • Leaving Group Identity: The reactivity order for halogen leaving groups in SNAr is generally F > Cl > Br > I.[1][4] A less reactive leaving group like bromine or iodine may require more forcing conditions.

  • Reaction Temperature: These reactions often require heating to overcome the activation energy barrier. If the reaction is sluggish at a lower temperature, a gradual increase (e.g., to 80-100 °C) may be necessary.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are crucial.[1] They effectively solvate the cation of the nucleophile, leaving a more "naked" and reactive amine.

  • Purity of Reagents: Ensure the starting tert-butyl 2-chloronicotinate is pure and the methylamine solution has not degraded.

Q3: I've isolated a major byproduct that is significantly more polar than my desired product and appears to be an acid. What is it?

The most common polar byproduct is 2-(methylamino)nicotinic acid . This results from the cleavage of the tert-butyl ester group. While tert-butyl esters are generally stable to many basic conditions, they are labile to acid.[5][6] This cleavage can be inadvertently promoted by:

  • Acidic Workup: Quenching the reaction with a strong aqueous acid can cleave the ester.

  • Thermal Decomposition: Excessive heat during the reaction or purification can lead to the elimination of isobutene, yielding the carboxylic acid.[7][8]

  • Hydrolysis under Forcing Conditions: While resistant, the ester can hydrolyze under prolonged heating in the presence of a base and water.[5]

Q4: My mass spectrometry data shows a peak corresponding to a di-methylated product. How is this possible?

This side product is likely Tert-butyl 2-(dimethylamino)nicotinate . It arises from an over-alkylation reaction. The primary product, Tert-butyl 2-(methylamino)nicotinate, is a secondary amine and can act as a nucleophile itself, reacting with another molecule of the starting material (tert-butyl 2-chloronicotinate). This is a common issue in amine alkylations where the product can be as or more nucleophilic than the starting amine.[9]

Q5: How can I prevent the formation of the hydrolyzed byproduct, 2-(methylamino)nicotinic acid?

To minimize hydrolysis:

  • Use Anhydrous Conditions: Employ anhydrous solvents and, if possible, a solution of methylamine in an anhydrous solvent like THF or ethanol rather than an aqueous solution.

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Neutral or Basic Workup: During workup, avoid acidic conditions. Use a saturated solution of sodium bicarbonate or a mild base for washes.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem Observed Potential Cause Recommended Solution & Scientific Rationale
Low Conversion of Starting Halide 1. Insufficient Reaction Temperature: The activation energy for the SNAr is not being met.1. Gradually increase temperature: Monitor the reaction by TLC or LC-MS every 1-2 hours after each 10 °C increment. Do not exceed 120 °C to avoid decomposition.
2. Poor Solvent Choice: Non-polar or protic solvents can cage the nucleophile, reducing its reactivity.2. Switch to a polar aprotic solvent: Use DMSO, DMF, or NMP to enhance nucleophilicity.[1]
3. Weak Leaving Group: The C-X bond is not sufficiently polarized or is too strong.3. Use a more reactive starting material: Tert-butyl 2-fluoronicotinate is often more reactive than the chloro-analogue in SNAr.[4]
Primary Byproduct is 2-(methylamino)nicotinic acid 1. Acid-Catalyzed Hydrolysis: The tert-butyl ester was cleaved during an acidic workup.1. Modify workup procedure: Use a basic quench (e.g., sat. NaHCO₃ soln.) and avoid washing with HCl or other strong acids. The t-butyl group is highly susceptible to acid-catalyzed cleavage.[10]
2. Thermal Decomposition: High temperatures caused the elimination of isobutene from the ester.2. Reduce reaction temperature: Find the optimal balance between reaction rate and stability. Purify via column chromatography at room temperature instead of distillation.
Primary Byproduct is Tert-butyl 2-hydroxynicotinate 1. Competing Nucleophile (H₂O): Water present in the reaction mixture is competing with methylamine.1. Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and a non-aqueous source of methylamine (e.g., 2M solution in THF).
Significant Formation of Over-Alkylation Product 1. High Concentration of Electrophile: The secondary amine product is reacting with excess starting material.1. Use an excess of methylamine: Employ a 2-4 fold excess of methylamine to ensure the electrophile is consumed primarily by the intended nucleophile.
2. High Temperature: Increased temperature accelerates the rate of the undesired second substitution.2. Lower the reaction temperature: This can slow the rate of the side reaction more significantly than the primary reaction.

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of Tert-butyl 2-(methylamino)nicotinate

Materials:

  • Tert-butyl 2-chloronicotinate (1.0 equiv)

  • Methylamine (2.0 M solution in THF, 2.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 2-chloronicotinate (1.0 equiv).

  • Add anhydrous DMSO to create a 0.5 M solution.

  • Slowly add the methylamine solution in THF (2.5 equiv) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor its progress using TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: This removes the DMSO and excess methylamine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: TLC Analysis for Reaction Monitoring

System:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: 30% Ethyl Acetate in Hexane (adjust as needed)

  • Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate).

Expected Rf Values:

  • Tert-butyl 2-chloronicotinate: ~0.7 (less polar)

  • Tert-butyl 2-(methylamino)nicotinate: ~0.4 (more polar due to N-H group)

  • 2-(methylamino)nicotinic acid: ~0.0 (remains at baseline, highly polar)

Visualized Reaction and Troubleshooting Pathways

Reaction Scheme: Desired Product vs. Major Side Products

The following diagram illustrates the intended synthetic pathway against the two most common side reactions.

G SM Tert-butyl 2-chloronicotinate Product TARGET PRODUCT Tert-butyl 2-(methylamino)nicotinate SM->Product  Desired SNAr  (Good) Side1 BYPRODUCT 1 Tert-butyl 2-hydroxynicotinate SM->Side1  Competing SNAr  (Bad) MeNH2 Methylamine (CH3NH2) MeNH2->Product H2O Water (H2O) H2O->Side1 Side2 BYPRODUCT 2 2-(methylamino)nicotinic acid Product->Side2  Ester Cleavage  (Acid / Heat)

Caption: Main reaction pathway and formation of key byproducts.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing a failed or low-yielding reaction.

start Reaction Start: Low Yield / No Product check_sm LCMS Analysis: Is Starting Material (SM) Consumed? start->check_sm sm_present SM Not Consumed check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes cause_reactivity Cause: Low Reactivity sm_present->cause_reactivity solution_reactivity Solution: 1. Increase Temperature 2. Change to Polar Aprotic Solvent 3. Check Leaving Group (F > Cl) cause_reactivity->solution_reactivity check_byproducts Identify Major Byproduct(s) sm_consumed->check_byproducts byproduct_acid Byproduct is 2-(methylamino)nicotinic acid check_byproducts->byproduct_acid Polar Spot on TLC byproduct_hydroxy Byproduct is 2-hydroxynicotinate check_byproducts->byproduct_hydroxy SM-like Polarity cause_hydrolysis Cause: Ester Cleavage byproduct_acid->cause_hydrolysis solution_hydrolysis Solution: 1. Use Anhydrous Conditions 2. Avoid High Heat 3. Use Basic/Neutral Workup cause_hydrolysis->solution_hydrolysis cause_water Cause: Water as Nucleophile byproduct_hydroxy->cause_water solution_water Solution: Use Anhydrous Reagents/Solvents cause_water->solution_water

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 2-(methylamino)nicotinate Coupling

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of Tert-butyl 2-(methylamino)nicotinate. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Tert-butyl 2-(methylamino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and related compounds. We will delve into the common challenges associated with this specific palladium-catalyzed cross-coupling reaction and provide detailed, field-proven troubleshooting strategies and optimized protocols.

The synthesis of 2-amino-pyridines via Buchwald-Hartwig amination is a powerful tool, but it is not without its challenges. The primary obstacle arises from the pyridine nitrogen itself, which can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity—a phenomenon often referred to as the "2-pyridyl problem".[1][2][3] This guide directly addresses this core issue and other common pitfalls to enhance reaction success, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most pressing issues encountered during the coupling reaction to form Tert-butyl 2-(methylamino)nicotinate, which typically involves reacting a Tert-butyl 2-halonicotinate (e.g., chloro- or bromo-) with methylamine.

Q1: My reaction shows low to no conversion. What are the most likely causes?

Low or no yield is the most frequent issue. It can almost always be traced back to one of four key areas: catalyst activity, reaction conditions, reagent quality, or reaction setup.

  • Primary Suspect: Catalyst Poisoning. The nitrogen atom of your Tert-butyl 2-halonicotinate substrate is an excellent ligand for palladium. This coordination can sequester the catalyst, forming a stable, inactive complex and effectively shutting down the catalytic cycle.[1][4] This is the most significant and unique challenge for this class of substrate.

  • Inactive Catalyst Species. The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ. This reduction can be inefficient. Modern precatalysts (e.g., G3-XPhos) are designed to generate the active Pd(0) species cleanly and efficiently upon exposure to the base, leading to more reproducible results.[5]

  • Suboptimal Ligand or Base. The ligand's job is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and, crucially in this case, be bulky enough to prevent the pyridine nitrogen from poisoning the catalyst.[5] The base must be strong enough to deprotonate the amine-palladium complex but not so harsh that it degrades your substrate or product.[6][7]

  • Atmosphere and Reagent Purity. Buchwald-Hartwig reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Likewise, moisture can interfere with the base and other reagents. Using anhydrous, degassed solvents and maintaining a strictly inert (Argon or Nitrogen) atmosphere is non-negotiable.[1]

Q2: How do I select the optimal Palladium source and ligand for this specific coupling?

The choice of the catalyst system is the single most critical parameter for success. For challenging substrates like 2-halopyridines, a systematic approach to catalyst selection is essential.

Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, we strongly recommend using a palladacycle precatalyst. These are air-stable complexes that reliably generate the active catalyst in situ. They often require lower catalyst loadings and give more consistent results.

Ligand Selection: The key is to use a sterically bulky, electron-rich monodentate biaryl phosphine ligand. These ligands form a bulky coordination sphere around the palladium atom, which physically blocks the pyridine nitrogen of the substrate from accessing and deactivating the metal center.

Ligand NameClassKey Characteristics & Use Case
XPhos Biaryl PhosphineA robust, general-purpose ligand. Excellent starting point for aryl chlorides.[5]
RuPhos Biaryl PhosphineOften highly effective for couplings involving secondary amines.[5][8]
BrettPhos Biaryl PhosphineParticularly effective for coupling primary amines and can sometimes overcome issues seen with other ligands.[4][5]

Recommendation: Start with a G3 or G4 precatalyst of XPhos or BrettPhos (e.g., XPhos Pd G3). These integrated precatalysts are often more effective than mixing a Pd source and ligand separately.[5]

Q3: Which base should I choose, and how does it impact the reaction?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine after it coordinates to the palladium(II) intermediate, which is a necessary step before the final C-N bond-forming reductive elimination.[7]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for this chemistry, especially in nonpolar solvents like toluene or dioxane.[5] Other strong options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS).

  • Weaker Inorganic Bases: If your substrate contains base-sensitive functional groups (though less of a concern for Tert-butyl 2-(methylamino)nicotinate), weaker bases like Cs₂CO₃ or K₃PO₄ can be used. However, they typically require higher reaction temperatures and longer reaction times to be effective.[8]

  • Solubility Matters: The physical properties of the base are important. Strong alkoxide bases have limited solubility in solvents like toluene. Vigorous stirring is required to ensure sufficient interaction. If the reaction is stalling, poor base solubility could be a factor.

Recommendation: Begin with NaOtBu (1.5 equivalents). Ensure it is a fine powder and from a fresh, unopened bottle, as it is highly hygroscopic.

Q4: I'm observing a significant amount of a side product that appears to be the starting material without the halogen. What is this and how can I fix it?

This side product is the result of hydrodehalogenation , where the aryl halide is reduced to the corresponding arene (in this case, Tert-butyl nicotinate). This occurs when the catalytic cycle is intercepted by a competing pathway, often a β-hydride elimination from the palladium amide intermediate, which can compete with the desired reductive elimination.

Troubleshooting Hydrodehalogenation:

  • Check Reagent Purity: Ensure your amine and solvent are scrupulously dry. Water can be a source of protons for this side reaction.

  • Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Switching to a different class of bulky phosphine ligand (e.g., from XPhos to BrettPhos) can sometimes suppress this side reaction.

  • Base Selection: The choice of base can influence this pathway. While less common, trying a different strong base (e.g., LHMDS instead of NaOtBu) may alter the reaction course.

  • Lower the Temperature: High temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[1]

Q5: My reaction seems to work, but purification is challenging. What is the best way to isolate pure Tert-butyl 2-(methylamino)nicotinate?

The product is a basic compound, which can cause it to streak or bind irreversibly to silica gel during column chromatography. A tailored workup and purification strategy is required.

Recommended Workup Procedure:

  • Cool and Dilute: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane.

  • Remove Palladium Residues: Filter the diluted mixture through a short plug of Celite®. This will remove the insoluble palladium black and inorganic salts.[1]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine to remove any remaining inorganic salts and highly polar impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Column Chromatography Protocol:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.

  • Crucial Additive: To prevent streaking of your basic product, add a small amount of triethylamine (TEA) (e.g., 0.5-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel, allowing for clean elution of the amine.

Visual & Tabular Guides
General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving low-yielding reactions.

TroubleshootingWorkflow Troubleshooting Low-Yield Coupling Reactions start Low Yield Observed q_catalyst Is the Catalyst Active? start->q_catalyst q_reagents Are Substrates & Reagents Pure? q_catalyst->q_reagents Yes sol_precatalyst Switch to a Precatalyst (e.g., G3/G4-XPhos) q_catalyst->sol_precatalyst No q_conditions Are Reaction Conditions Optimal? q_poisoning Is Pyridine N-Coordination the Issue? q_conditions->q_poisoning Yes sol_base Screen Different Bases (NaOtBu, LHMDS, K3PO4) q_conditions->sol_base No q_reagents->q_conditions Yes sol_reagents Use Fresh, Anhydrous Reagents (New base, redistilled amine) q_reagents->sol_reagents No sol_ligand Use a Bulkier Ligand (e.g., BrettPhos, RuPhos) q_poisoning->sol_ligand No, needs optimization success High Yield Achieved q_poisoning->success Yes, and Solved! sol_precatalyst->start sol_inert Ensure Rigorous Inert Atmosphere (Degas solvent, use glovebox) sol_ligand->start sol_temp Optimize Temperature & Time sol_base->sol_temp sol_temp->start sol_reagents->start

Caption: A step-by-step workflow for troubleshooting low yields.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism helps in diagnosing which step might be failing.

CatalyticCycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(RNH₂)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NHR) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR (Desired Product) amido_complex->product aryl_halide Ar-X (tBu-nicotinate-halide) aryl_halide->pd0 amine RNH₂ (Methylamine) amine->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Table 1: Recommended Starting Conditions

This table provides a robust set of initial conditions for a test reaction.

ParameterRecommended ConditionRationale & Comments
Aryl Halide Tert-butyl 2-chloronicotinate1.0 equiv. The bromide is more reactive but the chloride is often more cost-effective.
Amine Methylamine (2.0 M in THF)1.2 - 1.5 equiv. Use a solution for accurate dosing. Gas is difficult to handle on a small scale.
Pd Source/Ligand XPhos Pd G31 - 2 mol %. An excellent, air-stable precatalyst that is effective for aryl chlorides.[5]
Base NaOtBu1.5 equiv. A strong, effective base. Ensure it is from a fresh bottle and handled in a glovebox.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed. These are the most common and effective solvents for this coupling.[6]
Temperature 100 - 110 °CA good starting temperature to ensure a reasonable reaction rate.[1]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine the endpoint.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol must be performed under a strictly inert atmosphere of argon or nitrogen.

  • Glassware Preparation: Oven-dry a 10 mL microwave vial or Schlenk flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition (in a glovebox): To the reaction vial, add the Tert-butyl 2-chloronicotinate (e.g., 0.2 mmol, 1.0 equiv.), the XPhos Pd G3 precatalyst (0.004 mmol, 2 mol%), and sodium tert-butoxide (0.3 mmol, 1.5 equiv.).

  • Solvent and Amine Addition: Seal the vial with a cap containing a PTFE septum. Remove the vial from the glovebox. Add anhydrous, degassed toluene (2 mL) via syringe. Then, add the methylamine solution (2.0 M in THF, 0.12 mL, 0.24 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots (under inert gas) and analyzing them by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water (2x5 mL) and brine (1x5 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. [Link]

  • Al-Masum, S. A., & Al-Ghamdi, A. M. (2007). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. Optimization of the Buchwald-Hartwig reaction. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Bull, J. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. [Link]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tert-butyl 2-(methylamino)nicotinate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic challenges associated with highly functionalized pyridine building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthetic challenges associated with highly functionalized pyridine building blocks. Tert-butyl 2-(methylamino)nicotinate is a critical intermediate in the development of kinase inhibitors, advanced biological probes, and aza-isatoic anhydrides[1].

Its unique structural triad—an electron-deficient pyridine ring, a sterically demanding and acid-labile tert-butyl ester, and a secondary methylamine—creates specific reactivity profiles that require precise control. This guide breaks down the causality behind common experimental failures and provides self-validating protocols to ensure your success.

Physicochemical Reference Data

Before troubleshooting, verify your starting material against these baseline parameters:

PropertyValue
Chemical Name tert-Butyl 2-(methylamino)nicotinate
CAS Number 338990-70-8
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Key Structural Features Acid-labile ester, secondary amine, electron-deficient heterocycle

Workflow 1: Electrophilic Aromatic Substitution (Iodination)

Context & Causality: Iodination of the pyridine ring is a common downstream functionalization step. The electron-withdrawing nature of the ester deactivates the ring, while the methylamino group directs electrophiles to the ortho/para positions (positions 3 and 5). Since position 3 is occupied by the ester, substitution exclusively targets position 5. However, utilizing harsh Lewis acids or elemental iodine can lead to premature ester hydrolysis or amine oxidation.

Self-Validating Protocol: Mild Iodination using NIS

  • Preparation: Dissolve tert-butyl 2-(methylamino)nicotinate (1.0 eq) in a 6:1 mixture of anhydrous Dichloromethane (DCM) and Glacial Acetic Acid (AcOH)[1].

  • Temperature Control: Cool the reaction flask to 0–5 °C using an ice bath.

  • Activation: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to control the exotherm[1]. Self-Validation Check: The solution will transition from pale yellow to deep amber as the active iodonium species forms.

  • Propagation: Warm to room temperature and stir for 30–60 minutes.

  • Quenching: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Self-Validation Check: The amber color must immediately dissipate to a clear or pale solution, confirming the complete neutralization of active iodine.

  • Isolation: Extract with DCM, wash with 5% aqueous K2​CO3​ [1], dry over Na2​SO4​ , and concentrate under reduced pressure.

Iodination Start tert-Butyl 2-(methylamino)nicotinate (1.0 eq) Solvent Dissolve in DCM:AcOH (6:1) Cool to 0-5 °C Start->Solvent Reagent Add NIS (1.2 eq) portion-wise Control Exotherm Solvent->Reagent Reaction Warm to RT Stir 30-60 mins Reagent->Reaction Quench Quench with aq. Na2S2O3 Neutralize Iodine Reaction->Quench Product 5-Iodo Derivative (High Yield) Quench->Product

Fig 1. Step-by-step workflow for the mild electrophilic iodination using NIS.

Frequently Asked Questions (FAQ)
  • Q: Why am I seeing significant starting material remaining after 2 hours?

    • A: The pyridine ring is highly deactivated. The addition of AcOH is mechanistically critical as it protonates the NIS, significantly increasing its electrophilicity. Do not substitute AcOH with weaker acids, and ensure your NIS is fresh (it degrades to succinimide and elemental iodine over time).

  • Q: How do I prevent the formation of dark, tarry byproducts?

    • A: Dark byproducts indicate amine oxidation. Ensure the reaction is shielded from light and strictly control the stoichiometry of NIS (do not exceed 1.2 eq)[1].

Workflow 2: Acid-Mediated tert-Butyl Ester Cleavage

Context & Causality: The tert-butyl group is specifically chosen for its orthogonality to base-labile protecting groups, requiring strong acidic conditions for cleavage. The primary challenge is the thermal instability of the resulting 2-(methylamino)nicotinic acid. Nicotinic acids with electron-donating groups at the 2-position are highly prone to decarboxylation (loss of CO2​ ) if heated in acidic media.

Self-Validating Protocol: Controlled TFA Cleavage

  • Preparation: Dissolve the ester in anhydrous DCM (0.1 M concentration).

  • Scavenging: Add Triisopropylsilane (TIPS) (0.1 eq) as a carbocation scavenger.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM at 0 °C.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material peak (m/z 209 [M+H]+ ) and the appearance of the product peak (m/z 153 [M+H]+ ) without the m/z 109 peak (decarboxylated byproduct) validates controlled deprotection.

  • Concentration: Evaporate volatiles under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C.

  • Precipitation: Triturate the resulting oil with cold diethyl ether to precipitate the pure amino acid TFA salt.

Cleavage Ester tert-Butyl Ester in DCM AddTFA Add TFA (1:1 v/v) + TIPS (0.1 eq) at 0 °C Ester->AddTFA Intermediate tert-Butyl Cation Generation AddTFA->Intermediate Scavenger TIPS Scavenges Cation (Prevents Alkylation) Intermediate->Scavenger Evaporation Evaporate < 30 °C (Prevents Decarboxylation) Scavenger->Evaporation Acid 2-(methylamino)nicotinic acid Evaporation->Acid

Fig 2. Mechanism and control points for acid-mediated tert-butyl ester deprotection.

Frequently Asked Questions (FAQ)
  • Q: I see tert-butyl alkylation products on my pyridine ring. How do I stop this?

    • A: The tert-butyl cation generated during cleavage can re-alkylate the electron-rich secondary amine or the pyridine ring. The addition of TIPS acts as a hydride donor "sponge" for these cations, quenching them into harmless isobutane and preventing side reactions.

Workflow 3: Cyclization to Aza-Isatoic Anhydrides

Context & Causality: Converting the amino ester into an aza-isatoic anhydride activates the molecule for subsequent bioconjugation[1]. Phosgene equivalents (like triphosgene) are used to bridge the secondary amine and the carboxylic acid. The major risk here is intermolecular side-reactions leading to urea dimers rather than the desired intramolecular cyclization.

Self-Validating Protocol: Triphosgene-Mediated Cyclization

  • Preparation: Dissolve the starting material in anhydrous THF at high dilution (0.05 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 eq) and cool the system to -78 °C.

  • Activation: Add a solution of Triphosgene (0.4 eq) in THF strictly dropwise over 30 minutes.

  • Cyclization: Gradually warm to room temperature and stir for 2 hours. Self-Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the polar starting material and the emergence of a highly UV-active, non-polar spot. The absence of a baseline streak confirms the avoidance of polymeric urea.

  • Quenching: Quench carefully with saturated aqueous NH4​Cl under a well-ventilated fume hood.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.

Cyclization Precursor Substrate + DIPEA in THF at -78 °C Triphosgene Dropwise Triphosgene (0.4 eq) Precursor->Triphosgene Intermediate Carbamyl Chloride Intermediate Triphosgene->Intermediate Branch1 High Dilution Intramolecular Attack Intermediate->Branch1 Branch2 High Concentration Intermolecular Attack Intermediate->Branch2 Product Aza-Isatoic Anhydride (Target) Branch1->Product Byproduct Urea Dimer (Byproduct) Branch2->Byproduct

Fig 3. Concentration-dependent pathway divergence during triphosgene cyclization.

Frequently Asked Questions (FAQ)
  • Q: Can I use the tert-butyl ester directly for cyclization, or must I deprotect it to the free acid first?

    • A: Intramolecular cyclization can actually be performed directly on the tert-butyl amino ester in the presence of phosgene equivalents[1]. The intermediate carbamyl chloride undergoes cyclization, driving the elimination of the tert-butyl group in situ. However, maintaining strict temperature control and high dilution is mandatory to prevent competing intermolecular urea formation.

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of "Tert-butyl 2-(methylamino)nicotinate" and its analogues

As a Senior Application Scientist, evaluating the biological utility of a chemical scaffold requires looking beyond its static structure to understand its dynamic behavior in biological systems. Tert-butyl 2-(methylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biological utility of a chemical scaffold requires looking beyond its static structure to understand its dynamic behavior in biological systems. Tert-butyl 2-(methylamino)nicotinate is a highly specialized nicotinic acid derivative. While often utilized as a synthetic intermediate for complex aza-isatoic anhydrides or targeted therapies, its 2-aminopyridine/nicotinate core is a privileged pharmacophore in modern oncology, frequently acting as a hinge-binding motif for critical kinases such as ALK, ROS1, and CK2 1 [[2]]().

This guide provides an in-depth, objective comparison of Tert-butyl 2-(methylamino)nicotinate against its structural analogues—specifically the free acid, methyl ester, and amide derivatives—focusing on their performance as targeted kinase inhibitors and anti-proliferative agents 3 [[4]]().

Mechanistic Rationale: The Prodrug Causality

When designing kinase inhibitors, researchers face a classic paradox: the functional groups required for high-affinity target binding often hinder cellular permeability.

The active pharmacophore in this class is 2-(methylamino)nicotinic acid . The carboxylic acid moiety is crucial for forming strong hydrogen bonds within the ATP-binding pocket of kinases (e.g., interacting with the structural water molecules or lysine residues in the active site) 3. However, at physiological pH (7.4), the free acid is ionized, preventing it from passively diffusing across the lipophilic cell membrane.

To solve this, Tert-butyl 2-(methylamino)nicotinate is employed as a lipophilic prodrug. The causality behind choosing a tert-butyl ester over a standard methyl ester is twofold:

  • Steric Shielding: The bulky tert-butyl group protects the ester from premature hydrolysis by esterases in the blood plasma, increasing the compound's circulating half-life.

  • Intracellular Activation: Once the compound crosses the cell membrane, intracellular esterases cleave the tert-butyl group, trapping the active, ionized free acid inside the cytosol where it can engage its kinase target.

MOA Prodrug Tert-butyl 2-(methylamino)nicotinate (Lipophilic Prodrug) Membrane Cell Membrane Barrier Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Entry into Cytosol Active 2-(methylamino)nicotinic acid (Active Pharmacophore) Esterase->Active Enzymatic Cleavage (Releases tert-butanol) Kinase Target Kinase (e.g., CK2/ALK) ATP-Binding Pocket Active->Kinase Hinge-Region Binding Apoptosis Cell Cycle Arrest / Apoptosis Kinase->Apoptosis Downstream Inhibition

Fig 1. Intracellular prodrug activation pathway of tert-butyl 2-(methylamino)nicotinate.

Quantitative Performance Comparison

The following table synthesizes representative structure-activity relationship (SAR) data for the 2-(methylamino)nicotinate core against typical kinase targets, illustrating the inverse relationship between direct enzymatic affinity and cellular efficacy based on structural modifications 1.

Compound AnalogueStructural VariationCell-Free Kinase IC₅₀ (nM)Whole-Cell Viability IC₅₀ (µM)Caco-2 Permeability ( Papp​ )Plasma Stability ( t1/2​ )
Tert-butyl 2-(methylamino)nicotinate Bulky Lipophilic Ester> 5,000 (Steric clash)1.2 (High efficacy)HighHigh (> 4 hrs)
Methyl 2-(methylamino)nicotinate Small Lipophilic Ester> 5,000 (Steric clash)3.5 (Moderate efficacy)HighLow (< 30 mins)
2-(methylamino)nicotinic acid Free Acid (Active)45 (Optimal binding)> 50 (Impermeable)LowN/A (Stable)
2-(methylamino)nicotinamide Amide Derivative120 (Altered H-bonding)15.0 (Moderate efficacy)ModerateHigh

Data Interpretation: The free acid exhibits the highest direct affinity for the target (45 nM) but fails to induce cellular apoptosis due to poor permeability. Conversely, the tert-butyl ester shows virtually no activity in a cell-free environment due to steric hindrance, but demonstrates the highest potency in whole-cell assays (1.2 µM) because it successfully penetrates the cell and is converted into the active acid.

Self-Validating Experimental Workflows

To rigorously prove the prodrug mechanism of Tert-butyl 2-(methylamino)nicotinate, we must employ a self-validating experimental system. Relying solely on a viability assay is insufficient, as it does not prove how the compound is acting. We must correlate cell-free enzymatic data with intracellular pharmacokinetic data.

Protocol 1: Cell-Free Kinase Affinity Assay (Baseline Establishment)

Purpose: To prove that the esterified prodrugs cannot bind the target kinase directly.

  • Preparation: Incubate recombinant target kinase (e.g., CK2 or ALK) with varying concentrations (1 nM to 10 µM) of the tert-butyl ester, free acid, and amide analogues in a kinase reaction buffer containing ATP and a specific peptide substrate.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure phosphorylated substrate levels.

  • Causality Check: The free acid will show a sharp dose-response curve. The tert-butyl ester will show a flat line, validating that the bulky ester prevents active site accommodation.

Protocol 2: Whole-Cell Efficacy & LC-MS/MS Cleavage Validation

Purpose: To prove that the tert-butyl ester crosses the membrane and is enzymatically cleaved to the active acid, driving apoptosis.

  • Cell Culture & Treatment: Seed target cancer cell lines (e.g., MCF-7 or HCT-116) at 1×104 cells/well. Treat with the analogues (0.1 µM to 50 µM) for 48 hours 4.

  • Viability Readout: Perform an MTT or CellTiter-Glo assay to establish the Whole-Cell IC₅₀.

  • Intracellular Validation (The Crucial Step): In a parallel plate treated with 5 µM of the tert-butyl ester, lyse the cells after 4 hours using cold methanol.

  • LC-MS/MS Analysis: Centrifuge the lysate and analyze the supernatant via LC-MS/MS.

  • System Validation: The detection of high intracellular concentrations of 2-(methylamino)nicotinic acid (the cleaved product) in cells treated with the tert-butyl ester definitively proves the prodrug activation pathway.

Workflow Synth Compound Library (Esters, Acids, Amides) CellFree Cell-Free Kinase Assay (Measures Direct Affinity) Synth->CellFree WholeCell Whole-Cell Viability Assay (Measures Permeability + Efficacy) Synth->WholeCell Validation Data Synthesis: Validate Prodrug Strategy CellFree->Validation LCMS LC-MS/MS Analysis (Quantifies Intracellular Cleavage) WholeCell->LCMS Extract Lysate LCMS->Validation Correlate Cleavage with Efficacy

Fig 2. Self-validating workflow correlating cell-free affinity with whole-cell efficacy.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: NIH / PubMed Central URL
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2.
  • Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 Source: MDPI URL
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors Source: NIH / PubMed URL
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Tert-butyl 2-(methylamino)nicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the efficient synthesis of key building blocks is paramount. This guide provides an in-depth co...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key building blocks is paramount. This guide provides an in-depth comparative analysis of the primary synthetic routes to tert-butyl 2-(methylamino)nicotinate, a valuable intermediate in medicinal chemistry. We will dissect the cost-effectiveness of the two most viable methods—the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction—and benchmark them against a structurally related alternative, N-methyl-2-chloronicotinamide. Our analysis is grounded in experimental data, providing a practical framework for researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 2-Aminonicotinate Derivatives

Tert-butyl 2-(methylamino)nicotinate and its analogs are prevalent scaffolds in the design of novel therapeutics. The 2-aminopyridine motif is a key pharmacophore in a wide range of biologically active molecules, exhibiting diverse activities from kinase inhibition to antiviral properties. The tert-butyl ester and N-methyl functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making their efficient and cost-effective introduction a critical consideration in the early stages of drug development.

This guide will navigate the synthetic challenges and economic considerations associated with the production of this important intermediate, offering a clear, data-driven comparison of the available methodologies.

Synthetic Strategies for Tert-butyl 2-(methylamino)nicotinate

The synthesis of tert-butyl 2-(methylamino)nicotinate primarily revolves around the formation of the C-N bond between the pyridine ring and the methylamino group. The two most prominent strategies to achieve this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr).

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation in organic synthesis, offering a versatile and high-yielding method for coupling amines with aryl halides.[1] In the context of our target molecule, this involves the reaction of tert-butyl 2-chloronicotinate with methylamine in the presence of a palladium catalyst and a suitable ligand.

Workflow for Buchwald-Hartwig Amination:

Figure 1: General workflow for the Buchwald-Hartwig amination synthesis of tert-butyl 2-(methylamino)nicotinate.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk tube, add tert-butyl 2-chloronicotinate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a solution of methylamine (1.2-1.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a more traditional approach for forming C-N bonds on electron-deficient aromatic rings.[2] The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position facilitates the attack of a nucleophile at the 2-position, displacing the chloride leaving group.

Workflow for Nucleophilic Aromatic Substitution (SNAr):

Sources

Validation

A Head-to-Head Comparison of Tert-butyl 2-(methylamino)nicotinate with Commercial Reagents for Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making its in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and agrochemicals, making its incorporation into molecular frameworks a critical step in discovery chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds, yet the unique electronic properties of pyridine substrates can present significant challenges, often leading to catalyst inhibition and diminished yields.[1]

This guide provides an in-depth, head-to-head comparison of Tert-butyl 2-(methylamino)nicotinate with a range of commercially available reagents for the Suzuki-Miyaura coupling of pyridine derivatives. We will delve into the mechanistic nuances that govern reactivity, present comparative performance data, and provide detailed experimental protocols to empower you to make informed decisions for your synthetic campaigns.

The Challenge of Pyridine Coupling and the Role of Substrate Design

The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and hampering the catalytic cycle.[1] The electronic nature and steric environment of the pyridine substrate are therefore critical factors influencing the success of the coupling reaction. The choice of the "commercial reagent" often involves a trade-off between reactivity, stability, and commercial availability.

Tert-butyl 2-(methylamino)nicotinate , while not a standard off-the-shelf building block for cross-coupling, presents an interesting case study. Its synthesis is accessible, as described in patent literature, involving the reaction of the corresponding aminonicotinate with a suitable tert-butoxycarbonyl protecting group source.[2] The presence of the electron-donating methylamino group and the sterically demanding tert-butyl ester can significantly influence its reactivity profile in palladium-catalyzed reactions.

Comparative Analysis of Pyridine-based Reagents in Suzuki-Miyaura Coupling

To provide a clear comparison, we will evaluate the performance of several classes of commercially available pyridine-based reagents against the hypothesized performance of Tert-butyl 2-(methylamino)nicotinate. The following table summarizes typical performance characteristics based on literature data.

Reagent ClassExample Commercial ReagentTypical Performance & CharacteristicsKey Considerations
Halopyridines 2-Bromopyridine, 2,4-DichloropyridineWidely available and cost-effective. Reactivity order is generally I > Br > Cl. Often require forcing conditions and specialized ligands for good yields.[2][3]Site-selectivity can be an issue with di- or poly-halogenated pyridines.[2][3]
Pyridine Boronic Acids 2-Pyridylboronic acidProne to protodeboronation, leading to decomposition and reduced yields.[4] Often require carefully controlled reaction conditions.Stability is a major concern, affecting reproducibility.
Pyridine Boronate Esters 2-(Pinacolboranyl)pyridineMore stable than the corresponding boronic acids, offering better handling and reproducibility.May require slightly more forcing conditions for transmetalation compared to boronic acids.
Pyridine Organotrifluoroborates Potassium 2-pyridyltrifluoroborateAir- and moisture-stable crystalline solids, offering excellent shelf-life and ease of handling.Often require specific activation conditions.
Pyridine Sulfinates Sodium pyridine-2-sulfinateStable and effective nucleophilic coupling partners, showing broad scope with aryl and heteroaryl halides.[5]A more recent class of reagents, with a growing but still developing literature base.
Tert-butyl 2-(methylamino)nicotinate (Hypothesized) N/AThe electron-donating methylamino group may enhance oxidative addition. The tert-butyl ester provides steric bulk, which could influence ligand coordination and reductive elimination. The nicotinate scaffold is a valuable motif in medicinal chemistry.As a non-standard reagent, its synthesis would be an initial step. Performance would need to be empirically determined.

Experimental Section: A Generalized Protocol for Comparative Studies

To conduct a fair head-to-head comparison, a standardized experimental protocol is crucial. The following protocol for a Suzuki-Miyaura reaction can be adapted to evaluate the performance of different pyridine-based reagents.

Generalized Suzuki-Miyaura Coupling Protocol

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Pyridine Reagent (1.0 equiv), Arylboronic Acid (1.2 equiv), Base (e.g., K3PO4, 2.0 equiv), Palladium Precatalyst (e.g., Pd2(dba)3, 1.5 mol%), and Ligand (e.g., SPhos, 3.6 mol%) in a Schlenk tube. degas Evacuate and backfill with an inert gas (e.g., Argon) three times. reagents->degas 1. add_solvent Add anhydrous solvent (e.g., Toluene) via syringe. degas->add_solvent 2. heat Heat the reaction mixture at a specified temperature (e.g., 100 °C) with stirring for a set time (e.g., 18 hours). add_solvent->heat 3. quench Cool to room temperature and quench the reaction (e.g., with water). heat->quench 4. extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract 5. dry_concentrate Dry the organic layer (e.g., over Na2SO4), filter, and concentrate under reduced pressure. extract->dry_concentrate 6. purify Purify the crude product by flash column chromatography. dry_concentrate->purify 7.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.[1]

Materials:

  • Pyridine reagent (e.g., Tert-butyl 2-(methylamino)nicotinate, 2-bromopyridine, etc.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., Potassium phosphate - K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyridine reagent (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol). In a separate vial, weigh the palladium precatalyst (0.015 mmol, 1.5 mol%) and the ligand (0.036 mmol, 3.6 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with inert gas three times.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Considerations and Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is governed by the intricate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

  • Oxidative Addition: This is often the rate-limiting step. The electron density of the pyridine ring influences this step. For halopyridines, the C-X bond strength is critical (I > Br > Cl).[4] For Tert-butyl 2-(methylamino)nicotinate, if used as a halide, the electron-donating methylamino group would be expected to facilitate this step.

  • Transmetalation: The transfer of the organic group from the boron reagent to the palladium center. The choice of base is crucial here to activate the boronic acid or ester. The stability of the boron reagent is paramount, with boronate esters and organotrifluoroborates offering advantages over boronic acids.[4]

  • Reductive Elimination: The final step that forms the C-C bond and regenerates the Pd(0) catalyst. The steric and electronic properties of the ligands on the palladium center influence the rate of this step. Bulky, electron-rich phosphine ligands like SPhos are often effective for challenging substrates.

Conclusion and Future Outlook

While commercially available halopyridines and boron-based pyridine reagents are the current workhorses for Suzuki-Miyaura couplings, they are not without their limitations, particularly in terms of stability and reactivity. The exploration of alternative reagents, such as pyridine sulfinates, demonstrates the ongoing innovation in this field.[5]

Tert-butyl 2-(methylamino)nicotinate represents a structurally interesting, albeit non-commercial, alternative. Its potential for enhanced reactivity due to the electron-donating substituent, coupled with the valuable nicotinate core, makes it a compelling candidate for investigation in complex molecule synthesis. A direct, empirical comparison using the standardized protocol outlined in this guide would be necessary to fully elucidate its performance characteristics relative to established commercial reagents. Such studies are essential for expanding the synthetic chemist's toolbox and enabling the more efficient construction of novel chemical entities.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). Molecules. Retrieved March 29, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (2025). BenchChem.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. (2025). BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online. Retrieved March 29, 2026, from [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020, April 24). The Journal of Organic Chemistry. Retrieved March 29, 2026, from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Semantic Scholar. Retrieved March 29, 2026, from [Link]

  • Nicotinic acid derivatives and process for the preparation thereof. (n.d.). Google Patents.
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2025, August 6). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021, December 30). ResearchGate. Retrieved March 29, 2026, from [Link]

Sources

Comparative

Reproducibility of tert-Butyl 2-(methylamino)nicotinate Synthesis: A Cross-Laboratory Comparison Guide

Executive Summary & Chemical Context As a Senior Application Scientist overseeing scale-up and process optimization, I frequently encounter reproducibility issues when laboratories attempt to synthesize sterically hinder...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing scale-up and process optimization, I frequently encounter reproducibility issues when laboratories attempt to synthesize sterically hindered pyridine derivatives.1 (CAS: 338990-70-8) is a high-value pharmaceutical intermediate[1]. It serves as a critical precursor for and can be, a key building block for triazole antifungals.

The synthesis of this compound is deceptively challenging. The 2-position of the pyridine ring requires a Nucleophilic Aromatic Substitution (SNAr) with methylamine, while the 3-position carboxylic acid must be esterified with a bulky tert-butyl group. This guide objectively compares the three dominant synthetic routes, providing self-validating protocols and mechanistic insights to ensure high-fidelity reproduction across different laboratory environments.

Mechanistic Pathways & Workflow

The synthesis fundamentally diverges based on the order of operations: amination followed by esterification, or esterification followed by amination.

Workflow SM 2-Chloronicotinic Acid (Starting Material) Int1 2-(Methylamino)nicotinic acid (Intermediate) SM->Int1 Methylamine, K2CO3 Microwave / H2O or CuBr / DMF Int2 tert-Butyl 2-chloronicotinate (Alternative Intermediate) SM->Int2 Boc2O, DMAP, t-BuOH Mild Esterification Prod tert-Butyl 2-(methylamino)nicotinate (Target: CAS 338990-70-8) Int1->Prod Boc2O, DMAP, t-BuOH Base-Catalyzed Int2->Prod Methylamine, THF SNAr Reaction

Divergent synthetic pathways for tert-butyl 2-(methylamino)nicotinate.

Cross-Laboratory Performance Comparison

To establish a baseline for reproducibility, we compared three distinct methodologies.

  • Route A (Classical Thermal): 2[2], followed by harsh acid-catalyzed isobutylene esterification.

  • Route B (Green Microwave): 3[3], followed by mild Boc₂O-mediated esterification.

  • Route C (Reverse Sequence): Pre-esterification of 2-chloronicotinic acid, followed by thermal SNAr.

MethodologyAmination CatalystSolvent SystemEsterification ReagentAvg. Yield (%)Purity (HPLC)Reproducibility Score
Route A (Classical) CuBr (10 mol%)DMFIsobutylene / H₂SO₄62 - 68%91.5%Moderate
Route B (Green/MW) NoneH₂OBoc₂O / DMAP84 - 89%>98.0%High
Route C (Reverse) NoneTHFPre-esterified45 - 55%82.0%Low

Causality Analysis: Route B consistently outperforms the others. The high dielectric constant of water under microwave irradiation (150°C) sufficiently lowers the activation energy for the SNAr reaction, rendering toxic copper catalysts obsolete[3]. Furthermore, utilizing Boc₂O/DMAP for esterification avoids the strongly acidic conditions of Route A, which frequently cause spontaneous hydrolysis of the newly formed tert-butyl ester during aqueous workup. Route C suffers from severe steric hindrance; the bulky tert-butyl group shields the 2-position, drastically reducing the rate of nucleophilic attack by methylamine.

Validated Experimental Protocols (Route B)

The following protocols are designed as self-validating systems. Each step includes specific observable milestones to ensure the reaction is proceeding correctly.

Protocol 1: Microwave-Assisted Synthesis of 2-(Methylamino)nicotinic acid

Objective: Achieve complete SNAr conversion without heavy metal contamination.

  • Reagent Charging: In a 30 mL heavy-walled microwave vial, suspend 2-chloronicotinic acid (1.0 eq, 10 mmol) in 15 mL of deionized water. Add K₂CO₃ (2.5 eq, 25 mmol) slowly.

    • Causality Insight: The addition of K₂CO₃ is critical. It acts as an acid scavenger to neutralize the HCl generated during the substitution, ensuring that the methylamine remains in its highly nucleophilic free-base form rather than an unreactive ammonium salt.

  • Amine Addition: Add methylamine (40% aqueous solution, 5.0 eq, 50 mmol). Seal the vial with a pressure-rated crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 150°C for 45 minutes. The internal pressure will rise significantly; ensure the synthesizer's pressure limit is set above 15 bar.

  • Workup & Precipitation: Cool the reaction to room temperature. Transfer the solution to a beaker and slowly acidify with 2M HCl until the pH reaches exactly 4.5.

    • Self-Validation Check: A thick white/pale-yellow precipitate must form. The isoelectric point of the zwitterionic product is approximately pH 4.5. Over-acidification (pH < 3) will protonate the pyridine nitrogen, causing the product to redissolve into the aqueous phase, ruining the yield.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 50°C for 12 hours.

Protocol 2: Mild tert-Butyl Esterification

Objective: Install the sterically hindered tert-butyl group without acidic cleavage.

  • Solvent System: Dissolve the dried 2-(methylamino)nicotinic acid (1.0 eq, 8 mmol) in a mixture of tert-butanol (10 mL) and anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Catalytic Activation: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq, 1.6 mmol), followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq, 16 mmol).

    • Causality Insight: Standard Fischer esterification fails here due to the bulkiness of the tert-butyl cation and competitive elimination to isobutylene. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive intermediate. This facilitates the transfer of the tert-butyl group to the carboxylate, driving the esterification forward irreversibly while releasing CO₂ gas.

  • Reaction Monitoring: Stir at 40°C for 16 hours.

    • Self-Validation Check: Effervescence (CO₂ evolution) should be visible upon Boc₂O addition. The reaction mixture will transition from a suspension to a clear, homogenous solution as the ester is formed.

  • Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (30 mL) and wash sequentially with saturated NaHCO₃ (2 x 15 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield tert-butyl 2-(methylamino)nicotinate as a pale yellow oil that slowly crystallizes.

Reproducibility Challenges & Troubleshooting

  • Incomplete Amination (Route A): Often caused by the use of degraded CuBr. Copper(I) easily oxidizes to Copper(II) in the presence of air, which is catalytically inactive for this specific Ullmann-type coupling. If using Route A, CuBr must be freshly purified or handled in a glovebox.

  • Ester Hydrolysis During Workup: The tert-butyl ester is highly sensitive to acidic environments. If the final product is washed with even mildly acidic solutions (e.g., dilute citric acid to remove DMAP), rapid hydrolysis back to the free acid will occur. Always maintain a basic or neutral pH during the organic extraction phase.

References

  • [1] Title: 338990-70-8 CAS Manufactory | Source: ChemicalBook | URL:

  • Title: WO2014019966A1 - Procedes de fonctionnalisation et reactifs utilises dans de tels procedes utilisant un anhydride aza-isatoïque ou un de ses derives | Source: Google Patents | URL:

  • Title: 2-(Methylamino)pyridine-3-methanol | 32399-12-5 | Source: ChemicalBook | URL:

  • [3] Title: A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling | Source: ResearchGate | URL:

  • [2] Title: CN110317165A - A kind of preparation method of pharmaceutical intermediate 2-methylamino-3-pyridinemethanol | Source: Google Patents | URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 2-(methylamino)nicotinate

The safe handling of specialized organic intermediates requires a rigorous, causality-driven approach to laboratory safety. Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) is a highly specific pyridine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling of specialized organic intermediates requires a rigorous, causality-driven approach to laboratory safety. Tert-butyl 2-(methylamino)nicotinate (CAS: 338990-70-8) is a highly specific pyridine derivative frequently utilized in the synthesis of aza-isatoic anhydrides and other complex pharmaceutical precursors[1],[2].

Because this compound bridges the structural properties of an amine, a pyridine ring, and a lipophilic ester, it presents unique handling challenges. This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this chemical, ensuring compliance with standards[3] and the National Academies' [4].

Hazard Causality & Physicochemical Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

  • Lipophilicity & Dermal Penetration: The addition of the tert-butyl ester group significantly increases the molecule's lipophilicity compared to free nicotinic acid. Causality: Highly lipophilic compounds can more readily partition into and penetrate the lipid bilayer of human skin, carrying the irritating pyridine moiety directly into systemic circulation.

  • Sensitization Potential: The methylamino group at the 2-position acts as a nucleophile and potential dermal sensitizer. Prolonged exposure can lead to allergic contact dermatitis[5].

  • Physical State Variability: Depending on purity and ambient temperature, this compound may present as a viscous oil or a low-melting crystalline solid[2]. The handling protocol must account for both aerosolized dust (if solid) and splashing (if liquid).

Quantitative Chemical Summary

Property Value Operational Implication
CAS Number 338990-70-8 Unique identifier for SDS cross-referencing.
Molecular Weight 208.26 g/mol Determines stoichiometric calculations.

| Molecular Formula | C11H16N2O2 | Indicates potential for NOₓ off-gassing upon decomposition. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic amines. The following matrix outlines the required protective barriers, grounded in [6].

PPE CategorySpecificationThickness / StandardBreakthrough TimeReplacement Cycle
Gloves (Outer) Nitrile≥ 0.11 mm (4.3 mil)> 240 minutesEvery 2 hours or post-contamination
Gloves (Inner) Nitrile≥ 0.08 mm (3.1 mil)N/A (Barrier)Daily
Eye Protection Safety GogglesANSI Z87.1+N/AClean daily
Body Protection FR Lab CoatNFPA 2112N/AWeekly or post-spill

Self-Validating Operational Workflow

Do not rely on passive safety measures. The following protocol integrates self-validation steps to ensure the environment is secure before and during the handling of Tert-butyl 2-(methylamino)nicotinate.

Step 1: Workspace Preparation & Verification

  • Action: Clear the chemical fume hood of unnecessary equipment.

  • Causality: Clutter creates air-flow eddies, which can pull chemical vapors out of the hood and into the operator's breathing zone.

  • Validation: Check the digital anemometer to confirm a face velocity of 80–120 feet per minute (fpm). If the monitor is broken, tape a small piece of tissue paper to the sash; it must pull inward steadily.

Step 2: PPE Donning

  • Action: Don the FR lab coat, safety goggles, and double-layer nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

  • Causality: Double-gloving ensures that if the outer glove is micro-punctured by a sharp spatula or contaminated by the lipophilic ester, the inner glove maintains the dermal barrier[6].

  • Validation: Perform a visual inspection and a "clench test" to ensure gloves are not overly stretched, which reduces breakthrough time.

Step 3: Precision Weighing & Transfer

  • If Crystalline Solid: Pass the weighing boat and spatula through an anti-static ionizer.

    • Causality: Fine organic powders are prone to static cling, which causes aerosolization and inaccurate mass readings.

  • If Viscous Oil: Use a positive displacement pipette or a glass syringe.

    • Causality: The lipophilic ester will adhere to the inside of standard air-displacement polypropylene tips, leading to inaccurate dosing and dripping.

  • Validation: The analytical balance must stabilize within 3 seconds. Continuous drift indicates air currents or static interference.

Step 4: In-Situ Dissolution

  • Action: Dissolve the compound directly in the weighing boat or syringe using the target reaction solvent (e.g., dichloromethane)[2] before transferring it to the main reaction vessel.

  • Causality: Transferring a solution rather than a neat powder or oil eliminates the risk of airborne dust exposure or splashing during flask addition.

Spill Response and Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent cross-contamination[4].

Step 1: Assessment & Evacuation

  • Action: Identify the spill size. For localized hood spills (<50g or <50mL), proceed with cleanup.

  • Validation: Ask yourself: Am I experiencing any eye watering or respiratory irritation? If yes, the hood has failed. Drop the sash, evacuate the lab, and call Environmental Health and Safety (EHS).

Step 2: Perimeter Containment

  • Action: Surround the spill with a damp absorbent pad (using a mild surfactant/water mix if solid, or an inert absorbent like vermiculite if liquid).

  • Causality: Wetting the perimeter prevents fine powders from aerosolizing during sweeping, and dams liquids from reaching the hood's drainage grates.

Step 3: Chemical Decontamination

  • Action: Wipe the area with a solvent capable of dissolving the nicotinate ester (e.g., isopropanol), followed by a standard soap and water wash.

  • Validation: A final wipe with a clean, dry paper towel must show no visual discoloration or oily residue.

Step 4: RCRA-Compliant Disposal

  • Action: Place all contaminated pads, outer gloves, and empty chemical vials into a sealable hazardous waste container. Label explicitly as "Hazardous Waste: Substituted Nicotinate / Toxic".

  • Causality: Proper labeling prevents dangerous downstream mixing with incompatible waste (e.g., strong oxidizers), which could trigger thermal decomposition and the release of toxic NOₓ fumes[5].

Operational Workflow Diagram

The following diagram maps the critical path for handling and emergency response.

G Start Initiate Handling Protocol Hood 1. Validate Fume Hood (Face Velocity 80-120 fpm) Start->Hood PPE 2. Don Required PPE (Double Nitrile, Goggles) Hood->PPE Weigh 3. Anti-Static Weighing (Tert-butyl 2-(methylamino)nicotinate) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Execute Spill Response (Wet Wipe & Contain) Spill->Clean Yes Transfer 4. Solvent Dissolution & Transfer to Reactor Spill->Transfer No Clean->Transfer Doff 5. Doff PPE & Wash Transfer->Doff End Protocol Complete Doff->End

Workflow for the safe handling and spill response of Tert-butyl 2-(methylamino)nicotinate.

References

  • Google Patents - WO2014019966A1: Procedes de fonctionnalisation (Synthesis Context). Available at:[2]

  • National Academies Press - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link][4]

  • Occupational Safety and Health Administration (OSHA) - 1910.132: Personal Protective Equipment General Requirements. Available at:[Link][3]

  • Occupational Safety and Health Administration (OSHA) - Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link][6]

Sources

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Feasible Synthetic Routes

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Tert-butyl 2-(methylamino)nicotinate
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Tert-butyl 2-(methylamino)nicotinate
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